4-Bromo-2-chloronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVIABMUKWVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-68-6 | |
| Record name | 4-Bromo-2-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-chloronicotinic Acid: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloronicotinic acid, a halogenated pyridine derivative, is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a bromo group on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in research and development, influencing reaction conditions, purification strategies, formulation development, and ultimately, the properties of the final products.
This in-depth technical guide provides a comprehensive overview of the known physical properties of this compound. In the spirit of scientific integrity, this document also highlights areas where experimental data is currently lacking and proposes methodologies for their determination, offering a complete picture for the research scientist.
Chemical Identity and Structure
The foundational information for any chemical compound lies in its precise identification and structure.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Bromo-2-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 1060805-68-6 | [1] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| SMILES | O=C(O)c1c(Cl)nccc1Br | [2] |
| InChI | 1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | [3] |
Core Physical Properties
The physical state and thermal properties of a compound are critical for handling, storage, and reaction setup.
| Property | Value | Notes | Source |
| Physical Form | Solid, powder/crystalline | Appears as an off-white powder. | [3][4] |
| Melting Point | 147-154 °C | The range suggests it may be subject to impurities or decomposition upon melting. | [1][3] |
| Boiling Point | 353.1 ± 42.0 °C | Predicted value. Experimental determination is recommended. | [1] |
| Density | 1.917 ± 0.06 g/cm³ | Predicted value. Experimental measurement would provide a more accurate value. | [1] |
Acidity and Solubility: Key Parameters for Reactivity and Formulation
The acidic nature and solubility profile of this compound are crucial for its reactivity in chemical synthesis and its behavior in biological and formulation contexts.
Acidity (pKa)
The pKa of a molecule is a measure of its acidity. For this compound, the carboxylic acid group is the primary acidic proton. The electron-withdrawing effects of the chloro and bromo substituents, as well as the pyridine nitrogen, are expected to increase the acidity of the carboxylic acid compared to benzoic acid.
A predicted pKa value for the isomeric 5-Bromo-2-chloronicotinic acid is reported to be 1.61 ± 0.25 [5]. While the substitution pattern is different, this value suggests that this compound is a relatively strong organic acid. The precise pKa will be influenced by the positions of the halogens relative to the carboxylic acid and the pyridine nitrogen.
Proposed Experimental Protocol for pKa Determination:
A potentiometric titration is the standard method for determining pKa values.
Caption: Workflow for experimental pKa determination.
Solubility
The solubility of a compound in various solvents is critical for choosing appropriate reaction media, purification methods (such as recrystallization), and for formulation in drug delivery systems.
Experimental solubility data for this compound in common laboratory solvents is not available in the reviewed literature.
Based on its structure, which contains both a polar carboxylic acid group and a halogenated aromatic ring, the following general solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have good solubility due to hydrogen bonding with the carboxylic acid. The related 5-Bromo-2-chloronicotinic acid is reported to be soluble in methanol[5].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Expected to be soluble due to dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Likely to have poor solubility.
-
Aqueous Solutions: Solubility in water is expected to be low but will increase significantly with increasing pH as the carboxylic acid is deprotonated to form the more soluble carboxylate salt.
Proposed Experimental Protocol for Solubility Determination:
A common method to determine solubility is the shake-flask method.
References
- 1. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
4-Bromo-2-chloronicotinic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 4-Bromo-2-chloronicotinic Acid
Section 1: Core Chemical Identity
This compound is a halogenated pyridine derivative that serves as a valuable heterocyclic building block in synthetic chemistry. Its utility stems from the distinct reactivity conferred by the bromine, chlorine, and carboxylic acid functional groups attached to the pyridine core. These groups provide multiple reaction sites for elaboration, making it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-Bromo-2-chloropyridine-3-carboxylic acid .
Commonly used synonyms include:
-
This compound
-
4-Bromo-2-chloro-3-pyridinecarboxylic Acid
Chemical Structure
The structure consists of a pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a carboxylic acid group, and at position 4 with a bromine atom.
Caption: Chemical structure of this compound.
Key Identifiers
Quantitative identifiers are crucial for unambiguous sourcing and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1060805-68-6 | [3] |
| Molecular Formula | C₆H₃BrClNO₂ | [3][4] |
| Molecular Weight | 236.45 g/mol | [3][4] |
| SMILES | O=C(O)C1=C(Cl)N=CC=C1Br | [3] |
Section 2: Physicochemical and Spectroscopic Profile
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and reaction conditions.
| Property | Value | Rationale & Insights |
| Purity | Typically >95% | Sourced for use as a synthetic intermediate where high purity is essential to prevent side reactions. |
| Storage | Inert atmosphere, 2-8°C | Recommended to prevent potential degradation from atmospheric moisture or heat. Cold-chain transportation may be required.[3][5] |
Note: Experimental data such as melting point and solubility for the 4-bromo isomer are not widely published in readily accessible literature; these should be determined empirically via techniques like Differential Scanning Calorimetry (DSC) and solubility assays in relevant solvents.
Spectroscopic Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a standard analytical workflow provides the necessary validation.[3]
Caption: Standard workflow for the purification and validation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants confirming the substitution pattern. The carboxylic acid proton will appear as a broad singlet.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight (236.45 g/mol ) and show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[3]
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, ensuring it meets the specifications required for subsequent synthetic steps.
Section 3: Synthesis and Mechanism
While specific industrial synthesis routes for this compound are often proprietary, a plausible pathway can be designed based on established organohalogen chemistry. Halogenated nicotinic acids are critical intermediates, and their synthesis generally involves the controlled halogenation of pyridine precursors.[6]
Proposed Synthetic Pathway
A logical approach involves the selective halogenation of a suitable nicotinic acid derivative. The directing effects of the existing substituents (the carboxylic acid and the ring nitrogen) are key considerations in controlling the regioselectivity of the bromination and chlorination steps. 2-Chloronicotinic acid is a commercially available starting material and serves as a logical precursor.[2][7] The electron-withdrawing nature of the chlorine and carboxylic acid groups deactivates the ring towards electrophilic substitution, requiring carefully chosen reaction conditions.
Caption: Proposed synthetic transformation from 2-chloronicotinic acid.
Illustrative Experimental Protocol
This protocol is a representative example based on standard laboratory procedures for electrophilic bromination of deactivated aromatic rings.
Objective: To synthesize this compound via bromination of 2-chloronicotinic acid.
Materials:
-
2-Chloronicotinic acid (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Fuming sulfuric acid (oleum)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, charge the 2-chloronicotinic acid.
-
Dissolution: Carefully add fuming sulfuric acid (oleum) dropwise at 0°C (ice bath) with constant stirring until the starting material is fully dissolved. The use of a strong acid catalyst is necessary to activate the deactivated pyridine ring for electrophilic attack.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the solution, maintaining the temperature below 10°C. NBS is chosen as a safer and more manageable source of electrophilic bromine compared to liquid bromine.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice in a large beaker. This will precipitate the crude product and dilute the strong acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.
-
Drying & Characterization: Dry the purified product under vacuum and confirm its identity and purity using the spectroscopic methods outlined in Section 2.2.
Section 4: Applications in Research and Development
The strategic placement of three distinct functional groups makes this compound a highly versatile scaffold.
Role as a Heterocyclic Building Block
This molecule is primarily used as an intermediate in multi-step syntheses.[1] Each functional group can be addressed selectively:
-
The carboxylic acid is available for amide bond formation, esterification, or reduction.
-
The chlorine and bromine atoms are sites for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
Potential in Pharmaceutical Scaffolding
Halogenated nicotinic acid derivatives are foundational in medicinal chemistry.[7] They are integral to the synthesis of active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including anti-inflammatory and antimicrobial agents.[2] The 4-bromo-2-chloro substitution pattern provides a specific framework for building molecules that can be optimized for binding to biological targets.
Utility in Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound serves as a key intermediate in creating next-generation herbicides and pesticides.[1][2] The pyridine core is a common feature in many agrochemicals, and the specific halogenation pattern can be tuned to achieve desired efficacy and selectivity.
Section 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.[1][8]
Hazard Identification
| Hazard Class | GHS Statement | Precautionary Action |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling.[8][9] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8] |
Recommended Handling Protocols
-
Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk.[10] Eyewash stations and safety showers should be readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Handling: Avoid dust formation.[11] Wash hands thoroughly after handling.[12]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen or argon at 2-8°C is recommended to maintain stability.[4][5]
Section 6: Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined structure, characterized by three distinct and reactive functional groups, provides chemists with a versatile platform for constructing complex molecular architectures. Understanding its chemical identity, synthetic accessibility, and handling requirements is paramount for leveraging its full potential in research and development settings.
Section 7: References
-
Thermo Fisher Scientific. (2013). SAFETY DATA SHEET. --INVALID-LINK--
-
BLD Pharm. (n.d.). 1060805-68-6 | this compound. --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. --INVALID-LINK--
-
TCI Chemicals. (2024). SAFETY DATA SHEET. --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-chloronicotinic acid. --INVALID-LINK--
-
Angene Chemical. (2024). Safety Data Sheet - 6-Bromo-4-chloronicotinic acid. --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Bromo-4-chloronicotinic acid. --INVALID-LINK--
-
Appchem. (n.d.). Ethyl 4-bromo-2-chloronicotinate | 1421621-12-6. --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-2,2-dichloropentanoic acid. --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-6-chloropyridine-3-carboxylic acid. --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. --INVALID-LINK--
-
NIST. (n.d.). 4-Bromo-2-chlorobenzoic acid. --INVALID-LINK--
-
Biosynth. (n.d.). 4-Bromo-6-chloronicotinic acid | 1256834-13-5. --INVALID-LINK--
-
LGC Standards. (n.d.). 4-Bromo-6-chloronicotinic Acid. --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Bromo-2-chloronicotinic acid(29241-65-4) 1H NMR spectrum. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-2-chloroaniline(38762-41-3)IR1. --INVALID-LINK--
-
Stenutz. (n.d.). 1-bromo-4-chloro-2-nitrobenzene. --INVALID-LINK--
-
Leading Supplier. (n.d.). High-Quality 5-Bromo-2-Chloronicotinic Acid (CAS: 29241-65-4). --INVALID-LINK--
-
Google Patents. (1980). US4223166A - Process for producing 4-bromo-2-chlorophenols. --INVALID-LINK--
-
ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. --INVALID-LINK--
-
BLD Pharm. (n.d.). 1256834-13-5 | 4-Bromo-6-chloronicotinic acid. --INVALID-LINK--
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. --INVALID-LINK--
-
Autech Industry Co., Limited. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. --INVALID-LINK--
-
Guidechem. (n.d.). What are the properties, synthesis, and applications of 6-Bromonicotinic acid?. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1256834-13-5|4-Bromo-6-chloronicotinic acid|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Introduction: The Strategic Value of Polysubstituted Nicotinic Acids
An In-depth Technical Guide to 4-Bromo-2-chloronicotinic Acid (CAS: 1060805-68-6)
Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active compounds.[1] Their prevalence in pharmaceuticals, ranging from anti-inflammatory agents to kinase inhibitors, underscores the critical need for versatile and strategically functionalized building blocks. This compound (CAS: 1060805-68-6) is a prime example of such a scaffold, offering three distinct points of chemical reactivity: a carboxylic acid for amide coupling and other derivatizations, and two differentially reactive halogen atoms—a chlorine at the 2-position and a bromine at the 4-position. This trifunctional nature allows for sequential and regioselective modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures in drug discovery programs.[2] This guide provides an in-depth technical overview of its properties, a validated synthesis protocol, reactivity profile, and its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Reference |
| CAS Number | 1060805-68-6 | [3] |
| Molecular Formula | C₆H₃BrClNO₂ | [4] |
| Molecular Weight | 236.45 g/mol | [4] |
| Appearance | Solid | - |
| Melting Point | 147-154 °C | - |
| Boiling Point | 353.1±42.0 °C (Predicted) | - |
| Density | 1.917±0.06 g/cm³ (Predicted) | - |
Spectroscopic Analysis
While experimentally obtained spectra for this compound are not widely available in the public domain, the following sections detail the expected spectroscopic characteristics based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and structural confirmation.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple, showing two distinct signals for the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and bromine substituents.
-
Predicted ¹H NMR (500 MHz, DMSO-d₆): δ (ppm) 8.65 (d, J = 5.0 Hz, 1H, H6), 8.05 (d, J = 5.0 Hz, 1H, H5). A broad singlet corresponding to the carboxylic acid proton would also be expected, typically above 13 ppm.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Predicted ¹³C NMR (125 MHz, DMSO-d₆): δ (ppm) 165.5 (C=O), 152.0 (C2-Cl), 151.0 (C6), 140.0 (C4-Br), 128.0 (C5), 125.0 (C3-COOH).
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to exhibit a distinct molecular ion peak.[5] The fragmentation pattern will be characterized by the loss of the carboxylic acid group and halogen atoms.[6]
-
Expected Molecular Ion (M⁺): A prominent cluster of peaks around m/z 235, 237, and 239, reflecting the isotopic distribution of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
-
Key Fragmentation Pathways:
-
Loss of CO₂H (m/z -45) from the molecular ion.
-
Subsequent loss of Br• (m/z -79/81) or Cl• (m/z -35/37).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[7][8]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl and C-Br Stretches: In the fingerprint region, typically below 800 cm⁻¹.
Synthesis Protocol: A Validated Approach
While multiple synthetic routes to substituted nicotinic acids exist, a common and reliable method for introducing a bromine atom at the 4-position of a pyridine ring is through electrophilic bromination. The following protocol is a robust method for the synthesis of this compound, starting from the commercially available 2-chloronicotinic acid.
Experimental Protocol: Bromination of 2-Chloronicotinic Acid
This procedure is based on established methodologies for the bromination of pyridine derivatives.[2]
Materials:
-
2-Chloronicotinic acid
-
Fuming sulfuric acid (oleum, ~20% SO₃)
-
Bromine (Br₂)
-
Ice bath
-
Heating mantle with stirrer
-
Round-bottom flask with reflux condenser
-
Dropping funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Initial Charge: Charge the flask with 2-chloronicotinic acid (1 equivalent).
-
Acid Addition: Carefully add fuming sulfuric acid (5-10 volumes) to the flask while stirring. The mixture may warm slightly.
-
Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (1.1 equivalents) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-130 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: A precipitate will form. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Causality and Self-Validation:
-
Fuming Sulfuric Acid: The use of oleum serves as both a solvent and a catalyst. The sulfur trioxide (SO₃) protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but to a lesser extent than a simple proton. This allows the bromination to proceed.
-
Temperature Control: The initial cooling during bromine addition prevents runaway reactions. The subsequent heating is necessary to overcome the activation energy for the electrophilic substitution on the deactivated pyridine ring.
-
Workup: Quenching on ice serves to both dilute the strong acid and precipitate the less soluble product. Thorough washing is crucial to remove any residual acid. The purity of the final product can be readily assessed by melting point determination and spectroscopic analysis as outlined above.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. This allows for selective functionalization, making it a powerful tool in combinatorial chemistry and targeted synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at the 4-position while leaving the 2-chloro substituent intact for subsequent modifications.
Caption: Selective Suzuki coupling at the 4-position.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen and the carboxylic acid group. This allows for the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This reaction typically requires more forcing conditions (e.g., higher temperatures) than the cross-coupling at the 4-position.
Caption: Nucleophilic aromatic substitution at the 2-position.
Carboxylic Acid Derivatization
The carboxylic acid group can be readily converted into a variety of other functional groups, most commonly amides, through standard coupling procedures (e.g., using HATU or EDC). This is a crucial transformation for introducing diversity and modulating the physicochemical properties of potential drug candidates.
Applications in Drug Discovery and Development
While specific examples citing the use of this compound (CAS 1060805-68-6) are not prevalent in the surveyed literature, its structural motifs are highly relevant to modern drug discovery, particularly in the development of kinase inhibitors.[9][10] The nicotinic acid core is a known hinge-binding motif for many kinases, and the strategic placement of substituents allows for the optimization of potency and selectivity.[11]
The ability to sequentially functionalize the 2- and 4-positions makes this molecule an ideal starting point for building libraries of compounds for screening against various kinase targets. For instance, a Suzuki coupling at the 4-position can introduce a group that occupies a hydrophobic pocket, while an SₙAr reaction at the 2-position with a substituted amine can provide a solvent-exposed vector for improving solubility and pharmacokinetic properties. The bromine atom itself can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[12]
Caption: Role as a scaffold in drug discovery.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its trifunctional nature, combined with the differential reactivity of its two halogen atoms, provides a robust platform for the construction of complex, polysubstituted heterocyclic compounds. While its direct application in marketed drugs is not yet documented, its structural features make it an exceptionally promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic and reactivity data presented in this guide offer a solid foundation for researchers to leverage the full potential of this strategic chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 3. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
A Comprehensive Technical Guide to the Solubility of 4-Bromo-2-chloronicotinic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-bromo-2-chloronicotinic acid, a crucial parameter for its application in research, drug development, and chemical synthesis. Recognizing the current scarcity of publicly available empirical data for this specific compound, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to determine its solubility in various organic solvents. We will delve into the theoretical underpinnings of solubility, drawing comparisons with structurally similar compounds where necessary, and provide a practical framework for experimental determination.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its developability and utility. It influences a myriad of critical processes, including:
-
Reaction Kinetics: In chemical synthesis, the concentration of reactants in solution directly impacts reaction rates.
-
Purification: Crystallization, a common purification technique, is fundamentally dependent on solubility differences in various solvent systems.
-
Formulation Development: For pharmaceutical applications, achieving the desired concentration of the API in a delivery vehicle is paramount for therapeutic efficacy.
-
Bioavailability: In drug development, the ability of a compound to dissolve in physiological fluids is a prerequisite for absorption.
This compound, with its halogenated pyridine core, presents a unique set of physicochemical properties that govern its interaction with different solvents. This guide will provide the tools to understand and quantify these interactions.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a useful initial guide.
Molecular Structure Analysis:
The structure of this compound (CAS No. 1060805-68-6) features:
-
A pyridine ring , which is a polar aromatic heterocycle.
-
A carboxylic acid group (-COOH) , capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, and its protonation state is dependent on the pH of the medium.
-
A bromo group (-Br) and a chloro group (-Cl) , which are electron-withdrawing and contribute to the molecule's polarity and potential for halogen bonding.
Due to the lack of specific experimental data for this compound, we can look at a closely related isomer, 5-bromo-2-chloronicotinic acid , for which some information is available. It is reported to be soluble in methanol.[1] This suggests that polar protic solvents are likely good candidates for dissolving these types of compounds. The predicted pKa of 5-bromo-2-chloronicotinic acid is approximately 1.61, indicating it is a relatively strong acid.[2] This acidic nature will significantly influence its solubility in protic versus aprotic solvents.
Solvent Selection Rationale:
A logical approach to solvent selection for solubility studies would involve a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of the solute, promoting dissolution.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents have significant dipole moments and can interact with the polar regions of the solute. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds.[3][4][5][6][7]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less likely to be effective for a polar molecule like this compound, but should be included in a comprehensive study to define the limits of its solubility.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can be effective for a range of organic compounds.
The following diagram illustrates the logical flow for selecting solvents for a solubility screen.
Caption: Logical workflow for solvent selection in solubility studies.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method . This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Experimental Protocol: Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or allow for gravitational sedimentation.
-
Carefully withdraw an aliquot of the supernatant using a pipette. It is crucial to avoid disturbing the solid material.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis).
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
-
The following diagram outlines the key steps in the saturation shake-flask method.
Caption: Step-by-step workflow for the saturation shake-flask solubility determination method.
Physicochemical Data and Predicted Solubility
While experimental data is paramount, understanding the physicochemical properties of a compound can provide valuable insights into its expected solubility behavior.
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound | 5-Bromo-2-chloronicotinic acid |
| CAS Number | 1060805-68-6[8] | 29241-65-4[2] |
| Molecular Formula | C₆H₃BrClNO₂[8] | C₆H₃BrClNO₂[2] |
| Molecular Weight | 236.45 g/mol [8] | 236.45 g/mol [2] |
| Melting Point | Not available | 173-176 °C[2] |
| Predicted Boiling Point | Not available | 345.1 ± 42.0 °C[2] |
| Predicted pKa | Not available | 1.61 ± 0.25[2] |
| Known Solubility | Not available | Soluble in Methanol[1] |
Interpretation and Predictions:
-
The high melting point of the 5-bromo isomer suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. It is reasonable to assume that this compound will also have a relatively high melting point.
-
The low predicted pKa of the 5-bromo isomer indicates that it is a strong acid. The position of the bromine atom is unlikely to drastically alter the acidity of the carboxylic acid group, so this compound is also expected to be a strong acid. This means that in protic solvents, it will readily donate a proton, and the resulting carboxylate anion will be highly solvated.
-
The reported solubility of the 5-bromo isomer in methanol strongly supports the prediction that polar protic solvents will be effective for this compound.
-
Given its polar nature, it is predicted that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and lower solubility in nonpolar solvents like toluene and hexane.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data for this compound is currently limited, a thorough understanding of its molecular structure and the principles of solubility allows for a rational approach to solvent selection and experimental design. The detailed saturation shake-flask protocol provided herein serves as a robust method for generating high-quality, reliable solubility data.
For researchers and drug development professionals, the systematic determination of the solubility profile of this compound in a range of pharmaceutically and synthetically relevant solvents is a critical next step. This data will be invaluable for guiding process development, formulation design, and ultimately, unlocking the full potential of this important chemical entity.
References
- 1. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gchemglobal.com [gchemglobal.com]
- 8. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-chloronicotinic acid
Introduction
4-Bromo-2-chloronicotinic acid (CAS No. 1060805-68-6) is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of complex molecular architectures necessitates unambiguous structural verification and purity assessment. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering researchers and drug development professionals a detailed framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the principles behind the expected data, this document serves as both a predictive reference and a practical guide for analysis.
Molecular Structure and Spectroscopic Implications
The structure of this compound features a pyridine ring substituted with three distinct functional groups: a carboxylic acid, a chlorine atom, and a bromine atom. The relative positions of these substituents create a unique electronic environment that governs the molecule's spectroscopic behavior. The electron-withdrawing nature of the chlorine, bromine, and carboxylic acid groups, as well as the pyridine nitrogen, significantly influences the chemical shifts of the aromatic protons and carbons.
To facilitate a clear discussion, the atoms are numbered as shown in the diagram below.
synthesis of 4-Bromo-2-chloropyridine-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloropyridine-3-carboxylic Acid
Abstract
4-Bromo-2-chloropyridine-3-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern, featuring chloro, bromo, and carboxylic acid functionalities, allows for versatile downstream modifications, making it an invaluable intermediate for the synthesis of complex molecular architectures, including potent enzyme inhibitors and novel therapeutic agents.[1][2] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations for researchers and development professionals.
Retrosynthetic Analysis and Strategic Approach
The is most strategically approached via a multi-step pathway commencing from a readily available starting material. The core transformation relies on the well-established Sandmeyer reaction, a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][4]
Our retrosynthetic analysis identifies 4-Amino-2-chloropyridine-3-carboxylic acid as the key precursor. This intermediate can be prepared from commercial 2-Chloropyridine-3-carboxylic acid through a two-step sequence of nitration followed by reduction. This strategic pathway is outlined below.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of the Key Intermediate: 4-Amino-2-chloropyridine-3-carboxylic acid
The preparation of the pivotal amino-substituted precursor is achieved in two sequential steps starting from 2-chloropyridine-3-carboxylic acid.
Step 1: Electrophilic Nitration
The first step involves the regioselective nitration of 2-chloropyridine-3-carboxylic acid. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the reaction can be driven to completion using a potent nitrating agent, typically a mixture of concentrated nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the ring. The directing effects of the existing substituents favor the introduction of the nitro group at the 4-position.
Step 2: Reduction of the Nitro Group
The nitro group of 2-chloro-4-nitropyridine-3-carboxylic acid is subsequently reduced to the corresponding primary amine. A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron powder in acetic acid.[5] This method is often preferred in laboratory and industrial settings due to its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.
Core Transformation: The Sandmeyer Reaction
The conversion of the 4-amino group to the target 4-bromo functionality is the cornerstone of this synthesis. The Sandmeyer reaction is a two-stage process involving diazotization followed by copper(I)-catalyzed nucleophilic substitution.[6][7]
Mechanism of the Sandmeyer Reaction
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group.[8]
-
Radical-Nucleophilic Substitution: The diazonium salt is then treated with copper(I) bromide (CuBr). The reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical with the concomitant loss of nitrogen gas (N₂), a thermodynamically highly favorable process. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[3][8]
Caption: The mechanistic pathway of the Sandmeyer reaction.
Experimental Protocols and Data
The following protocols provide detailed step-by-step methodologies for the synthesis.
Workflow Overview
Caption: Synthetic workflow from starting material to final product.
Protocol 1: Synthesis of 4-Amino-2-chloropyridine-3-carboxylic acid
-
Nitration: To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath. Slowly add 2-Chloropyridine-3-carboxylic acid[9][10] in portions, ensuring the temperature remains below 10 °C. To this mixture, add a pre-cooled solution of mixed concentrated nitric and sulfuric acid dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates consumption of the starting material. Carefully pour the reaction mixture onto crushed ice, and collect the precipitated solid by filtration. Wash with cold water and dry to yield 2-chloro-4-nitropyridine-3-carboxylic acid.
-
Reduction: Suspend the 2-chloro-4-nitropyridine-3-carboxylic acid in glacial acetic acid. Heat the mixture gently and add iron powder portion-wise. An exotherm will be observed. After the addition is complete, reflux the mixture for 2-3 hours. Cool the reaction, filter through celite to remove iron salts, and concentrate the filtrate under reduced pressure. Adjust the pH of the residue with a basic solution (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and dry to obtain 4-amino-2-chloropyridine-3-carboxylic acid.
Protocol 2: Synthesis of 4-Bromo-2-chloropyridine-3-carboxylic acid via Sandmeyer Reaction
-
Diazotization: Suspend 4-amino-2-chloropyridine-3-carboxylic acid (1.0 eq) in a 48% aqueous solution of hydrobromic acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature between 0 and 5 °C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Bromination: In a separate flask, dissolve copper(I) bromide (0.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel column chromatography to afford pure 4-Bromo-2-chloropyridine-3-carboxylic acid.[11]
| Step | Key Reagents | Molar Ratio (to substrate) | Temperature (°C) | Typical Yield (%) |
| Nitration | HNO₃ / H₂SO₄ | 2 - 3 eq | 0 to 25 | 75 - 85 |
| Reduction | Fe powder / Acetic Acid | 3 - 5 eq | Reflux | 80 - 90 |
| Sandmeyer | NaNO₂, HBr, CuBr | 1.1 eq (NaNO₂) | 0 to 25 | 60 - 75 |
Caption: Summary of reagents, conditions, and expected yields for the synthetic pathway.
Safety and Handling
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dried. It is imperative to keep them in solution at low temperatures and use them immediately after preparation.[8]
-
Acids and Reagents: Concentrated nitric and sulfuric acids, as well as hydrobromic acid, are highly corrosive. N-bromosuccinimide is a lachrymator. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a certified fume hood.
Conclusion
The is reliably achieved through a well-defined, multi-step process. The key transformation, a Sandmeyer reaction on a 4-amino-2-chloropyridine-3-carboxylic acid intermediate, provides a robust and scalable method for installing the 4-bromo substituent. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for ensuring a safe and high-yielding process. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-氯吡啶-3-甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to 4-Bromo-2-chloronicotinic Acid for Advanced Research and Development
An essential halogenated pyridine derivative, 4-Bromo-2-chloronicotinic acid (CAS No. 1060805-68-6), has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. This in-depth technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, handling, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Commercial Availability
This compound is a substituted pyridine carboxylic acid. The presence of both a bromine and a chlorine atom on the pyridine ring, in addition to the carboxylic acid functional group, imparts distinct reactivity and allows for selective chemical modifications.
CAS Number: 1060805-68-6[1][2][3][4][5]
Molecular Formula: C₆H₃BrClNO₂
Molecular Weight: 236.45 g/mol [2]
This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in quantities ranging from grams to kilograms, with purity levels generally exceeding 95%. When sourcing this material, it is crucial to use the correct CAS number to avoid confusion with its various isomers, such as 5-Bromo-2-chloronicotinic acid (CAS No. 29241-65-4)[6] and 4-Bromo-6-chloronicotinic acid (CAS No. 1256834-13-5).
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity/Specification | Storage Conditions |
| BLD Pharm | ≥95% | Inert atmosphere, 2-8°C |
| Accela ChemBio | ≥95% | Not specified |
| Arctom Scientific | Not specified | Not specified |
This table is not exhaustive and represents a selection of suppliers found in public databases. Researchers should always request a certificate of analysis to verify the quality of the material.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available Certificate of Analysis for this compound is not readily found, its physicochemical properties can be inferred from data on its isomers and related halogenated nicotinic acids. It is expected to be a solid at room temperature.
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Although specific spectra for this exact isomer are not widely published, data for related compounds can provide an indication of the expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR spectrum of the related 5-Bromo-2-chloronicotinic acid in acetone-d₆ shows two distinct doublets in the aromatic region at δ 8.66 (d, J = 2.5 Hz, 1H) and 8.43 (d, J = 2.5 Hz, 1H)[7]. It is anticipated that the protons on the pyridine ring of this compound would also appear in the downfield region of the ¹H NMR spectrum.
Synthesis Strategies
The synthesis of halogenated nicotinic acids can be approached through various routes. While a specific, detailed protocol for this compound is not extensively documented in readily available literature, general methods for the synthesis of related compounds can be adapted.
One plausible synthetic approach involves the halogenation of a suitable nicotinic acid precursor. For example, the synthesis of 5-Bromo-2-chloronicotinic acid has been achieved through the bromination of 2-chloronicotinic acid[6]. Another method involves the conversion of a hydroxynicotinic acid derivative. The synthesis of 5-Bromo-2-chloronicotinic acid has been reported starting from 5-bromo-2-hydroxynicotinic acid by treatment with thionyl chloride in N,N-dimethylformamide[7].
A general workflow for the synthesis of a halogenated nicotinic acid is depicted below. This diagram illustrates a conceptual pathway and does not represent a specific validated synthesis for this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Researchers aiming to synthesize this compound should consult patents and literature for the synthesis of closely related analogues to develop a robust experimental protocol. Key considerations would include the choice of starting material, the regioselectivity of the halogenation steps, and the purification of the final product.
Applications in Drug Discovery and Development
Halogenated nicotinic acid derivatives are a well-established class of intermediates in the pharmaceutical industry[8]. The presence of halogen atoms provides a handle for further chemical transformations, such as cross-coupling reactions, and can also modulate the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API)[].
While specific examples of blockbuster drugs derived from this compound are not in the public domain, its structural motifs are present in various patented bioactive compounds. For instance, patent literature describes protein kinase B inhibitors that incorporate substituted pyridine moieties, highlighting the relevance of such scaffolds in modern drug discovery[10]. The unique arrangement of substituents in this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.
The general utility of halogenated aromatic compounds as intermediates is well-recognized in the synthesis of APIs[11]. They can be crucial components in the construction of complex molecules targeting a wide range of diseases.
Handling, Storage, and Safety
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is essential.
Based on data for isomeric compounds, it is recommended to store this compound in a tightly sealed container under an inert atmosphere and at refrigerated temperatures (2-8°C) to ensure its long-term stability[2].
Conclusion
This compound is a commercially available and valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its distinct chemical structure and reactivity offer a wide range of possibilities for derivatization and incorporation into complex molecular targets. While detailed synthetic protocols and specific applications in marketed drugs are not widely publicized, the foundational importance of this class of compounds in medicinal chemistry is undisputed. This guide provides a solid starting point for researchers and drug development professionals looking to leverage the potential of this compound in their R&D endeavors.
References
- 1. 1060805-68-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. 1060805-68-6|this compound|BLD Pharm [bldpharm.de]
- 6. nbinno.com [nbinno.com]
- 7. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 10. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 11. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-2-chloronicotinic acid is a versatile trifunctional building block of significant interest in medicinal chemistry and materials science. The presence of three distinct reactive sites—a carboxylic acid, a C4-bromine, and a C2-chlorine on a pyridine ring—offers a platform for complex, regioselective derivatization. This guide provides an in-depth analysis of the factors governing the reactivity of the C4-bromine atom. We will explore the underlying principles of its selective functionalization through palladium-catalyzed cross-coupling reactions and discuss its relative inertness in nucleophilic aromatic substitution, offering field-proven insights and detailed experimental frameworks to enable its strategic application in complex molecule synthesis.
Introduction: The Strategic Value of this compound
The pyridine nucleus is a cornerstone of modern pharmaceuticals and agrochemicals. The strategic placement of multiple, differentially reactive halogen atoms on this scaffold allows for sequential, site-selective bond formation, enabling the rapid construction of diverse chemical libraries. This compound (and its ester derivatives) is a prime example of such a scaffold. Its utility lies in the ability to selectively functionalize one position while leaving the others intact for subsequent transformations. This guide focuses on the heart of this selectivity: the predictable and exploitable reactivity of the bromine atom at the C4 position. Understanding the nuances of this reactivity is paramount for any researcher aiming to leverage this molecule's synthetic potential.
Fundamental Principles of Reactivity
The reactivity of the two halogen atoms in this compound is dictated by a combination of factors inherent to the pyridine ring and the specific nature of the carbon-halogen bonds.
Electronic Landscape of the Pyridine Ring
The pyridine ring is electron-deficient (a "π-deficient" system) due to the electron-withdrawing nature of the nitrogen atom. This has two major consequences:
-
Activation towards Nucleophilic Attack: The ring carbons, particularly those at the α (C2, C6) and γ (C4) positions, are electrophilic. This makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for electron-rich rings like benzene.[1][2]
-
Deactivation towards Electrophilic Attack: The overall electron deficiency makes electrophilic aromatic substitution significantly more difficult compared to benzene.
The Dichotomy of Carbon-Halogen Bond Reactivity
In the context of the two primary reaction classes for aryl halides, a clear divergence in reactivity emerges:
-
Palladium-Catalyzed Cross-Coupling: The rate-determining step in many palladium-catalyzed cycles (like Suzuki-Miyaura, Buchwald-Hartwig, etc.) is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[3][4] The efficiency of this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is significantly weaker than the C-Cl bond, making it the more reactive site for oxidative addition.[5] This intrinsic difference is the primary driver for selectivity in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex).[1][2] The stability of this intermediate is key. The electron-withdrawing nitrogen atom of the pyridine ring is most effective at stabilizing this negative charge when the nucleophilic attack occurs at the C2 or C6 positions.[1] Therefore, the C2-chlorine is electronically activated towards SNAr, while the C4-bromine is less so.
The interplay of these factors creates a powerful synthetic dichotomy: the C4-bromine is the preferred site for cross-coupling, while the C2-chlorine is the preferred site for nucleophilic aromatic substitution.
Selective Functionalization of the C4-Bromine Atom: Palladium-Catalyzed Cross-Coupling
The most reliable and widely used method for selectively functionalizing the C4 position of this compound is through palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-Br bond allows for mild conditions that leave the C-Cl bond untouched.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most versatile tool for forming new C(sp²)–C(sp²) bonds.[3][6] For this compound or its esters, this reaction can be used to introduce a wide variety of aryl or heteroaryl substituents at the C4 position with high selectivity.
-
Substrate: While the carboxylic acid can be used directly, it often complicates the reaction due to solubility issues and potential side reactions with the base. Esterification to the methyl or ethyl ester is a common and highly recommended first step. This improves solubility in organic solvents and protects the acid functionality.
-
Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is typically effective.[5] For more challenging couplings, specialized ligands that promote the oxidative addition step may be necessary.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in an aqueous phase. The choice of base can influence reaction rate and yield.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble substrate and the water-soluble inorganic base.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | Methyl 2-chloro-4-phenylnicotinate | >90 |
| 4-Methoxyphenylboronic acid | Methyl 2-chloro-4-(4-methoxyphenyl)nicotinate | >90 |
| 3-Thienylboronic acid | Methyl 2-chloro-4-(thiophen-3-yl)nicotinate | ~85 |
Note: Yields are estimated based on typical outcomes for selective Suzuki-Miyaura couplings of bromo-chloro-pyridines under optimized conditions.
-
Esterification (if starting from the acid): To a solution of this compound (1.0 eq) in methanol, add sulfuric acid (0.1 eq) catalytically. Heat the mixture to reflux for 4-6 hours until TLC or LC-MS analysis indicates complete conversion. Cool to room temperature, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-chloronicotinate, which can be used without further purification.
-
Coupling Reaction Setup: To a Schlenk flask, add methyl 4-bromo-2-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Degassing: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloronicotinate ester.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[7] Similar to the Suzuki coupling, this reaction can be performed selectively on the C4-bromine of this compound derivatives.
-
Ligand Selection: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically used. These bases are strong enough to deprotonate the amine nucleophile without competing in the coupling reaction.
-
Aprotic Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or DMF are necessary to prevent quenching of the strong base and deactivation of the catalyst.
Reactivity at the C2-Chlorine: The Realm of SNAr
While the C4-bromine is the primary site for cross-coupling, the C2-chlorine is the more reactive site for nucleophilic aromatic substitution (SNAr). This is due to the potent electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position.
This orthogonal reactivity is a key synthetic advantage. After selectively functionalizing the C4-position via a Suzuki or Buchwald-Hartwig reaction, a chemist can then introduce a nucleophile (e.g., an amine, alkoxide, or thiol) at the C2 position under SNAr conditions.
Caption: SNAr mechanism at the C2 position.
Conclusion and Synthetic Outlook
The reactivity of this compound is a textbook example of chemoselectivity governed by fundamental electronic principles. The weaker carbon-bromine bond at the C4 position makes it the prime target for selective functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Conversely, the C2-chlorine is activated by the adjacent ring nitrogen, rendering it susceptible to nucleophilic aromatic substitution.
This predictable, orthogonal reactivity allows for a programmed, stepwise approach to the synthesis of highly substituted pyridine derivatives. By first performing a cross-coupling reaction at the C4-Br position under relatively mild conditions, followed by a nucleophilic substitution at the C2-Cl position (often under more forcing thermal conditions), researchers can efficiently construct complex molecular architectures from a single, versatile starting material. This strategic approach is invaluable for professionals in drug discovery and materials science, enabling the streamlined synthesis of novel compounds with tailored properties.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Bromo-2-chloronicotinic Acid: Challenges, Strategies, and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloronicotinic acid is a highly functionalized pyridine derivative of interest in pharmaceutical and agrochemical synthesis. However, the inherent electron-deficient nature of the pyridine ring, compounded by the presence of three electron-withdrawing substituents (4-Br, 2-Cl, and 3-COOH), renders it exceptionally resistant to classical electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this substrate. It critically evaluates the feasibility of direct EAS reactions, such as nitration, and details the formidable challenges expected. Recognizing these hurdles, this document pivots to more synthetically viable, field-proven alternatives for functionalization. Detailed protocols and mechanistic insights are provided for powerful techniques including halogen-metal exchange and nucleophilic aromatic substitution (SNAr), which represent more practical and efficient strategies for the elaboration of this complex heterocyclic scaffold.
The Electronic Landscape of the Pyridine Ring: An Inherent Challenge
The pyridine ring is a π-deficient heterocycle. The nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density of the aromatic system compared to benzene.[1][2][3] This inherent electron deficiency deactivates the ring towards attack by electrophiles.
Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated.[4][5] This forms a pyridinium ion, which is even more severely deactivated, making electrophilic attack exceedingly difficult.[2][4] Consequently, EAS on an unsubstituted pyridine ring requires harsh, high-temperature conditions and often results in low yields.[1][3]
Substituent Effect Analysis on the this compound Scaffold
The challenge of performing EAS is magnified exponentially on the this compound substrate due to the cumulative effect of three deactivating groups.
-
Carboxylic Acid (-COOH) at C3: This is a powerful electron-withdrawing group (EWG) through both induction and resonance, further depleting the ring of electron density. It is a meta-director.
-
Chlorine (-Cl) at C2: Halogens are deactivating via a strong inductive effect but can donate electron density through resonance, making them ortho-, para-directors.[6] In this scaffold, the inductive withdrawal dominates, contributing to the overall deactivation.
-
Bromine (-Br) at C4: Similar to chlorine, bromine is an inductively withdrawing, deactivating group that directs ortho- and para-.[6]
The combination of the π-deficient pyridine nucleus with three distinct EWGs creates a molecule that is exceptionally unreactive towards electrophiles.
Predicting the Regioselectivity of Electrophilic Attack
Despite the profound deactivation, we can predict the least unfavorable position for a hypothetical EAS reaction by analyzing the directing effects of the existing substituents. The only available positions for substitution are C5 and C6.
-
Attack at C5: This position is meta to the nitrogen (C1), meta to the strongly deactivating -COOH group (C3), and ortho to the 4-Br group.
-
Attack at C6: This position is ortho to the nitrogen (C1) and meta to the 2-Cl group.
Electrophilic attack at positions ortho (C2, C6) and para (C4) to the pyridine nitrogen is strongly disfavored due to the formation of highly unstable cationic intermediates where the positive charge resides on the electronegative nitrogen.[3][7] Therefore, substitution is directed to C3 and C5. In this case, with C3 occupied, the C5 position is the only plausible, albeit highly disfavored, site for electrophilic attack.
Caption: Predicted site of electrophilic attack on the deactivated ring.
Hypothetical Protocol for Direct Nitration: A Test of Feasibility
Nitration is a benchmark EAS reaction.[8] Attempting to nitrate this compound would require extremely forcing conditions, and success is not guaranteed. The following protocol is based on methods used for other severely deactivated heterocycles.[9][10]
Objective: To introduce a nitro group at the C5 position.
Protocol: Nitration under Forcing Conditions
-
Safety First: Conduct the reaction in a certified fume hood with appropriate personal protective equipment (blast shield, acid-resistant gloves, face shield). Fuming acids are extremely corrosive and reactive.
-
Reagent Preparation: In a thick-walled pressure vessel equipped with a magnetic stir bar, carefully add fuming sulfuric acid (20% SO₃). Cool the vessel to 0°C in an ice/salt bath.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the cooled, stirring acid. Allow the mixture to stir until complete dissolution.
-
Nitrating Agent: While maintaining the temperature at 0°C, slowly and dropwise add fuming nitric acid (>95%, 1.5 eq).
-
Reaction: Securely seal the pressure vessel. Allow the reaction to warm to room temperature, then slowly heat to 120-150°C behind a blast shield. Maintain this temperature for 12-24 hours.
-
Workup: After cooling to room temperature, very carefully pour the reaction mixture onto a large volume of crushed ice. The product may precipitate.
-
Isolation: Isolate any solid by vacuum filtration, washing thoroughly with cold water to remove residual acid. If no solid forms, perform a cautious extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product will likely require extensive purification by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ | Generates the highest possible concentration of the nitronium ion (NO₂⁺) electrophile.[11] |
| Temperature | 120-150°C | High thermal energy is required to overcome the large activation barrier of this reaction.[3] |
| Apparatus | Sealed Pressure Vessel | Necessary to reach temperatures above the boiling point of the reagents. |
| Expected Yield | Extremely Low to None | The severe deactivation of the ring makes successful substitution highly improbable. |
| Key Challenge | Potential for violent decomposition and decarboxylation at high temperatures. |
A More Viable Alternative: Functionalization via Halogen-Metal Exchange
Given the futility of direct EAS, a superior and more reliable strategy is to reverse the polarity of the substrate by converting a C-X bond into a C-Metal bond. Halogen-metal exchange is a powerful method for achieving this, transforming the electrophilic carbon into a potent nucleophile.[12][13] The C4-Br bond is more susceptible to exchange than the C2-Cl bond.
Caption: General workflow for functionalization via halogen-metal exchange.
Protocol: Bromine-Lithium Exchange and Electrophilic Quench
-
Setup: Assemble an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen) equipped with a stir bar, thermometer, and addition funnel.
-
Dissolution: Add this compound (1.0 eq) to anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.
-
Deprotonation: Note: The carboxylic acid proton is the most acidic site. It will be deprotonated first. Slowly add one equivalent of n-butyllithium (n-BuLi) via syringe. Stir for 30 minutes.
-
Halogen-Metal Exchange: Add a second equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78°C. Stir for 1 hour to form the C4-lithiated species.[14][15][16]
-
Electrophilic Quench: Add a solution of the desired electrophile (1.2 eq) in THF dropwise.
-
Workup: Allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
| Electrophile (E⁺) | Reagent | Resulting C4-Substituent |
| I⁺ | Iodine (I₂) | -I |
| D⁺ | Deuterium Oxide (D₂O) | -D |
| CHO | N,N-Dimethylformamide (DMF) | -CHO (aldehyde) |
| COOH | Carbon Dioxide (CO₂) gas | -COOH |
| Si(CH₃)₃ | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
The Competing Pathway: Nucleophilic Aromatic Substitution (SNAr)
The same electronic factors that make EAS so difficult render the this compound scaffold highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[17] The electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr.[7] The positions most activated for SNAr are C2 and C4, as they are ortho and para to the ring nitrogen, respectively, and bear good leaving groups (Cl⁻ and Br⁻).[18][19][20]
Caption: Simplified mechanism for SNAr on a halopyridine.
Protocol: SNAr with an Amine Nucleophile
-
Setup: In a sealed tube, combine this compound (1.0 eq), the desired amine (e.g., piperidine, 2.5 eq), and a suitable base (e.g., K₂CO₃, 3.0 eq) in a polar aprotic solvent like DMSO or NMP.
-
Reaction: Seal the tube and heat the mixture to 80-120°C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, pour the reaction mixture into water and acidify with 1M HCl.
-
Isolation: Extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude material by column chromatography. Selectivity for substitution at C2 vs. C4 will depend on the specific nucleophile and reaction conditions.
Summary and Recommendations
Direct electrophilic aromatic substitution on this compound is a synthetically unviable approach due to the profound deactivating effects of the pyridine nitrogen and the three electron-withdrawing substituents. Researchers and drug development professionals should anticipate extremely low to no yield under even the most forcing EAS conditions.
For the successful functionalization of this scaffold, alternative strategies are strongly recommended:
-
Halogen-Metal Exchange: This is the premier method for introducing a wide variety of electrophiles at the C4 position. It is a robust and high-yielding strategy that leverages a reversal of the ring's inherent electronic character.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway should be considered when the goal is to introduce nucleophiles, particularly at the C2 or C4 positions. The substrate is highly activated for this transformation.
By understanding the fundamental reactivity of this complex heterocycle and choosing the appropriate synthetic tool, chemists can efficiently and predictably elaborate the this compound core for applications in medicinal chemistry and materials science.
References
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide on the Potential Biological Activity of Halogenated Nicotinic Acids
Introduction
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental water-soluble vitamin with a well-established role in cellular metabolism and, at pharmacological doses, as a potent lipid-modifying agent.[1][2] For decades, its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol has made it a cornerstone in the management of dyslipidemia.[1][3][4] Beyond its metabolic functions, nicotinic acid exerts significant anti-inflammatory and antioxidant effects, broadening its therapeutic potential.[1][5][6]
In medicinal chemistry, halogenation—the strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a lead compound—is a powerful tool for modulating a molecule's physicochemical properties. This can enhance metabolic stability, improve membrane permeability, and alter binding affinity and selectivity for biological targets. This guide provides a comprehensive technical overview of the biological activities of halogenated nicotinic acid derivatives. We will explore how the introduction of halogens modifies the classical activities of the parent molecule and unlocks novel therapeutic possibilities, particularly in the realms of antimicrobial and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.
Section 1: The Core Pharmacology of the Nicotinic Acid Scaffold
Understanding the biological activities of halogenated derivatives requires a firm grasp of the parent molecule's mechanisms of action. Nicotinic acid's primary effects are mediated through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[7][8]
Lipid-Modifying Effects
The classical lipid-lowering activity of nicotinic acid is a multi-faceted process:
-
Inhibition of Adipose Lipolysis : Nicotinic acid binds to GPR109A receptors on the surface of adipocytes.[7][9] This activates an inhibitory G-protein (Gi), which in turn suppresses the activity of adenylyl cyclase, leading to reduced intracellular levels of cyclic adenosine monophosphate (cAMP).[8][9] Lower cAMP levels decrease the activity of protein kinase A and hormone-sensitive lipase, ultimately reducing the breakdown of triglycerides and the release of free fatty acids (FFAs) into circulation.[9]
-
Reduced Hepatic Triglyceride Synthesis : The diminished flux of FFAs to the liver reduces the substrate available for hepatic triglyceride synthesis.[3][9] Furthermore, nicotinic acid directly and non-competitively inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis in the liver.[1][3][4][10]
-
Decreased VLDL and LDL Production : The inhibition of triglyceride synthesis leads to accelerated intracellular degradation of apolipoprotein B (apoB) and subsequently, decreased secretion of very-low-density lipoprotein (VLDL) and LDL particles from the liver.[1][4]
-
Increased HDL Levels : Nicotinic acid raises HDL levels primarily by retarding the hepatic catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL, thereby extending its half-life.[1][4]
Anti-Inflammatory Effects
GPR109A is also expressed on various immune cells, including monocytes, macrophages, and neutrophils.[11][12] Activation of this receptor in immune cells mediates potent anti-inflammatory effects. In activated human monocytes, nicotinic acid reduces the secretion of key pro-inflammatory cytokines like TNF-α and IL-6, and the chemokine MCP-1.[13][14] This effect is largely dependent on GPR109A and involves the inhibition of the NF-κB signaling pathway.[13][14] In adipocytes, nicotinic acid suppresses the expression of pro-atherogenic chemokines while upregulating the anti-inflammatory adipokine, adiponectin.[6] These lipoprotein-independent actions may contribute significantly to its overall anti-atherosclerotic benefits.[13][14]
Section 2: Emerging Biological Activities of Halogenated Nicotinic Acid Derivatives
The incorporation of halogens onto the nicotinic acid scaffold has led to the discovery of derivatives with modified, and in some cases, novel biological activities. Research has particularly highlighted their potential as antimicrobial agents.
Antimicrobial and Antifungal Activity
A growing body of evidence demonstrates that nicotinic acid derivatives, particularly acylhydrazones, possess significant antimicrobial properties.[15][16][17] Halogenation appears to be a key factor in enhancing this activity. For instance, studies have synthesized and tested series of nicotinic acid acylhydrazones, with some halogenated versions showing promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[16][17]
One study reported that an acylhydrazone derivative with a 2-hydroxy-3,5-diiodophenyl substituent showed strong antibacterial effects against Gram-positive bacteria.[16] Another highly active compound featured a 5-nitrofuran substituent, demonstrating potent activity against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and MRSA (MIC = 7.81 µg/mL).[16] The structure-activity relationship suggests that both the acylhydrazone linkage and the nature of the substituent (including halogens) are critical for antimicrobial efficacy.[16]
| Compound Type | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Acylhydrazone | 5-Nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 | [16] |
| Acylhydrazone | 5-Nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [16] |
| Acylhydrazone | 2-hydroxy-3,5-diiodophenyl | Gram-positive bacteria | 7.81 - 15.62 | [16] |
| 1,3,4-Oxadiazoline | 5-Nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | [16] |
| 1,3,4-Oxadiazoline | 5-Nitrofuran | Candida albicans ATCC 10231 | 15.62 | [16] |
Table 1: Summary of Minimum Inhibitory Concentration (MIC) values for select nicotinic acid derivatives.
Anti-inflammatory and Analgesic Activity
Building on the known anti-inflammatory properties of nicotinic acid, halogenated derivatives are being explored for enhanced potency. In vivo studies using models of inflammatory pain, such as the carrageenan-induced paw edema model in rats, have demonstrated that oral administration of nicotinic acid can inhibit both the inflammatory response (edema) and the associated pain (mechanical allodynia).[5] New derivatives, including halogenated compounds, have shown significant anti-inflammatory activity in vitro, with some exhibiting superior nitrite inhibition in LPS-stimulated macrophages compared to ibuprofen.[18] The most potent of these compounds also showed comparable inhibition of inflammatory cytokines like TNF-α and IL-6.[18]
Vasodilatory and Antioxidant Activity
Certain derivatives, such as 2-(1-adamantylthio)nicotinic acid, have been shown to exert dose-dependent vasorelaxation of the rat thoracic aorta.[19][20] This effect is mediated by the production of nitric oxide (NO) by endothelial cells.[19] These thionicotinic acid analogs also exhibit antioxidant properties in both DPPH and superoxide dismutase (SOD) assays.[19][20] The strategic placement of halogens could further modulate these activities by altering receptor affinity or antioxidant capacity.
Section 3: Key Experimental Protocols for Evaluation
To rigorously assess the biological potential of novel halogenated nicotinic acids, a standardized set of validated assays is essential. The following protocols provide a framework for in vitro and in vivo evaluation.
General Workflow for Screening Halogenated Nicotinic Acid Derivatives
The evaluation of new chemical entities follows a logical progression from initial in vitro screening for desired activity and cytotoxicity to more complex in vivo models to assess efficacy and safety.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.
-
Rationale : The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple compounds against various microbial strains. It is considered a gold standard for susceptibility testing.
-
Methodology :
-
Preparation : Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare a 96-well microtiter plate by adding 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well.
-
Serial Dilution : Add 50 µL of the stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. This creates a concentration gradient.
-
Inoculum Preparation : Culture the microbial strain (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation : Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Controls : Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin, fluconazole) should be run as a control standard.
-
Incubation : Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
-
Protocol: In Vitro Anti-inflammatory Activity (Cytokine Release Assay)
This protocol measures the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
-
Rationale : Macrophages are key players in the inflammatory response. The RAW 264.7 murine macrophage cell line is a widely used and validated model for studying inflammation. Measuring the inhibition of cytokines like TNF-α provides a direct readout of a compound's anti-inflammatory potential.
-
Methodology :
-
Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment : Pre-treat the cells with various concentrations of the halogenated nicotinic acid derivatives (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Inflammatory Challenge : Stimulate the cells by adding LPS (from E. coli, final concentration 100 ng/mL) to all wells except the negative control.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection : Centrifuge the plate briefly to pellet any detached cells and collect the cell culture supernatant.
-
Cytokine Quantification : Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis : Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only control. Determine the IC50 value (the concentration required to inhibit 50% of the cytokine release).
-
Section 4: Conclusion and Future Perspectives
The halogenation of nicotinic acid represents a fertile ground for the discovery of new therapeutic agents. While the parent molecule's utility is primarily in cardiovascular disease, its derivatives exhibit a much broader spectrum of activity, with particularly compelling data in the antimicrobial field.[15][16] The ability to synthesize derivatives with potent activity against drug-resistant pathogens like MRSA highlights a significant opportunity to address the growing challenge of antimicrobial resistance.[16]
Furthermore, the potential to fine-tune the anti-inflammatory properties of nicotinic acid through halogenation could lead to novel treatments for a range of inflammatory conditions, potentially with improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs.[18] The GPR109A receptor remains a key target, but it is plausible that halogenated derivatives may engage other biological targets or exhibit different signaling biases, a critical area for future investigation.
Future research should focus on:
-
Systematic SAR studies to delineate the precise effects of halogen type (F, Cl, Br, I) and position on the pyridine ring.
-
Elucidation of mechanisms of action , particularly for antimicrobial activity, which may be independent of GPR109A.
-
In vivo efficacy and safety studies in relevant animal models to validate the in vitro findings.
-
Optimization of pharmacokinetic properties to develop candidates suitable for clinical development.
By leveraging the principles of medicinal chemistry, the humble nicotinic acid scaffold can be transformed into a platform for generating next-generation therapeutics with diverse and potent biological activities.
References
- 1. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Niacin? [synapse.patsnap.com]
- 8. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 4-Bromo-2-chloronicotinic Acid from Nicotinic Acid
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the multi-step synthesis of 4-Bromo-2-chloronicotinic acid, a valuable halogenated pyridine intermediate in pharmaceutical and agrochemical research. The protocol begins with the readily available starting material, nicotinic acid. The synthetic strategy involves two primary transformations: first, the conversion of nicotinic acid to 2-chloronicotinic acid via an N-oxide intermediate, and second, the regioselective bromination of the resulting 2-chloronicotinic acid to yield the target compound. This guide emphasizes the mechanistic rationale behind each step, provides detailed, field-tested protocols, and addresses the critical challenges of regioselectivity in the halogenation of electron-deficient pyridine rings.
Introduction and Synthetic Strategy
Halogenated nicotinic acid derivatives are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of this compound makes it a versatile precursor for introducing complex functionalities through cross-coupling reactions and other transformations. The synthesis from nicotinic acid is a logical and cost-effective route, but it requires careful control over reaction conditions to achieve the desired substitution pattern.
The pyridine ring is inherently electron-deficient, making it resistant to electrophilic substitution. Therefore, a direct, one-pot conversion is not feasible. Our strategy is a sequential process:
-
Activation and Chlorination: Nicotinic acid is first converted to its N-oxide. This crucial step activates the pyridine ring, particularly at the 2- and 6-positions, making it susceptible to nucleophilic attack.[1] Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs the chloro group at the 2-position to furnish 2-chloronicotinic acid.[2][3]
-
Regioselective Bromination: The second stage involves the electrophilic bromination of 2-chloronicotinic acid. This step is challenging due to the combined deactivating effects of the ring nitrogen, the chloro group, and the carboxylic acid. However, the ortho-, para-directing influence of the 2-chloro substituent makes the 4-position a viable, albeit challenging, target for bromination.
The overall synthetic pathway is visualized below.
Caption: Overall two-step synthetic scheme.
Part I: Synthesis of 2-Chloronicotinic Acid
This synthesis is performed in two stages: the formation of the N-oxide intermediate followed by chlorination.
Principle and Mechanism
The lone pair on the nitrogen atom of the pyridine ring is oxidized to form an N-oxide. This modification has two critical effects: it reduces the electron-withdrawing nature of the ring nitrogen and facilitates the formation of a resonance structure that places a partial positive charge on the C2 and C6 positions. When reacted with phosphorus oxychloride (POCl₃), the N-oxide oxygen attacks the phosphorus atom, leading to a rearrangement that allows for the nucleophilic attack of a chloride ion at the C2 position, yielding 2-chloronicotinic acid after hydrolysis.[1][4]
Detailed Experimental Protocol
Step 1a: Preparation of Nicotinic Acid N-Oxide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nicotinic acid (12.3 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Reagent Addition: While stirring, slowly add 30% hydrogen peroxide (11.3 mL, 0.11 mol). The addition should be controlled to maintain the reaction temperature below 80°C.
-
Reaction: Heat the mixture to 75-80°C and maintain it at this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Carefully evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from water to yield pure Nicotinic Acid N-Oxide.
Step 1b: Conversion to 2-Chloronicotinic Acid
-
Safety First: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform all operations in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Setup: In a 250 mL three-neck flask fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the dried Nicotinic Acid N-Oxide (13.9 g, 0.1 mol).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 37 mL, 0.4 mol) to the flask via the dropping funnel over 30 minutes. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto 200 g of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas; ensure adequate ventilation. Stir until the ice has melted and the excess POCl₃ has been hydrolyzed.
-
Isolation: The 2-chloronicotinic acid will precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.[2][3]
Data Summary for Part I
| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. | Role |
| Step 1a | ||||
| Nicotinic Acid | 123.11 | 12.3 g | 1.0 | Starting Material |
| Hydrogen Peroxide (30%) | 34.01 | 11.3 mL | 1.1 | Oxidizing Agent |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |
| Step 1b | ||||
| Nicotinic Acid N-Oxide | 139.11 | 13.9 g | 1.0 | Intermediate |
| Phosphorus Oxychloride | 153.33 | 37 mL | 4.0 | Chlorinating Agent |
| Expected Yield | 157.55 (Final Product) | ~13.4 g | ~85% | Product |
Part II: Synthesis of this compound
This step requires forcing conditions due to the electron-deficient nature of the substrate.
Principle and Mechanistic Considerations
The electrophilic bromination of 2-chloronicotinic acid is a complex reaction governed by the directing effects of three different groups on an already deactivated ring:
-
Ring Nitrogen: Strongly deactivating.
-
Carboxylic Acid (C3): A meta-director and strong deactivator. It directs incoming electrophiles to the C5 position.
-
Chloro Group (C2): An ortho-, para-director and deactivator. It directs incoming electrophiles to the C4 and C6 positions.
The activating, para-directing effect of the chloro group towards the C4 position is the key to this synthesis. However, this is counteracted by the strong deactivating nature of the entire system. Therefore, a powerful brominating system, such as bromine in fuming sulfuric acid (oleum), is required to force the reaction to proceed. The formation of isomeric byproducts, particularly 5-bromo-2-chloronicotinic acid, is possible and necessitates careful purification and characterization of the final product.
Detailed Experimental Protocol
-
Safety First: This protocol involves bromine and oleum (fuming sulfuric acid), which are extremely corrosive, toxic, and reactive. This procedure must be conducted in a chemical fume hood with appropriate PPE. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing sodium thiosulfate solution), add 2-chloronicotinic acid (7.8 g, 0.05 mol).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (20% SO₃, 30 mL) to the flask.
-
Bromination: Once the solid has dissolved, begin the dropwise addition of bromine (3.1 mL, 0.06 mol) via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
Reaction: After adding the bromine, remove the ice bath and slowly heat the mixture to 80-90°C. Maintain this temperature for 8-12 hours. Monitor the reaction by taking aliquots, quenching them carefully, and analyzing by TLC or LC-MS.
-
Workup and Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice. A precipitate should form. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid thoroughly with cold water, followed by a wash with a cold, dilute sodium thiosulfate solution to remove any residual bromine. The primary method for purification is recrystallization from a suitable solvent system, such as acetic acid or an ethanol/water mixture. Column chromatography may be required if isomeric purity is not achieved by recrystallization.
-
Characterization: The final product's identity and isomeric purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary for Part II
| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. | Role |
| 2-Chloronicotinic Acid | 157.55 | 7.8 g | 1.0 | Starting Material |
| Bromine | 159.81 | 3.1 mL | 1.2 | Brominating Agent |
| Fuming Sulfuric Acid | - | 30 mL | - | Solvent/Catalyst |
| Expected Yield | 236.45 (Final Product) | 6-8 g | 50-70% | Product |
Integrated Workflow and Analysis
The following diagram illustrates the complete workflow, from initial reaction setup to final product validation.
Caption: Detailed experimental workflow diagram.
References
- 1. 2-Bromo-6-chloronicotinic Acid|CAS 1060815-61-3|RUO [benchchem.com]
- 2. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 4. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloronicotinic acid. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific principles that govern reaction success, enabling researchers to make informed decisions for optimization and troubleshooting.
Introduction: The Strategic Value of this compound
This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. Its dihalogenated pyridine core, functionalized with a carboxylic acid, presents multiple points for diversification. The Suzuki-Miyaura reaction is a paramount tool for this purpose, enabling the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[1] The key to unlocking the potential of this substrate lies in understanding and controlling the regioselectivity of the cross-coupling reaction.
Principle of Regioselectivity: C-Br vs. C-Cl
The successful application of Suzuki coupling to this compound hinges on the differential reactivity of the two carbon-halogen bonds. The reaction's initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The rate of this step is highly dependent on the halogen's identity, following the general reactivity trend: C-I > C-Br > C-Cl.[2]
For this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, under carefully controlled conditions using standard palladium catalysts, it is possible to achieve highly selective coupling at the C-4 position while leaving the C-2 chloro-substituent intact for subsequent transformations.[2] Achieving coupling at the less reactive C-Cl position typically requires more forcing conditions or the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond of this compound), forming a Pd(II) complex. This is typically the rate-limiting step of the cycle.[1]
-
Transmetalation : The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Reaction Optimization
The success and selectivity of the coupling depend on the careful selection of several key components.
-
Palladium Catalyst : The choice of palladium source and ligand is critical. For standard couplings of aryl bromides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.[10] Alternatively, a combination of a Pd(II) precursor like palladium(II) acetate (Pd(OAc)₂) or PdCl₂(dppf) with a phosphine ligand can be used.[11] For the more challenging coupling of aryl chlorides, highly active ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biphenyl-based ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often necessary.[3][12]
-
Base : The base plays a crucial role in activating the boronic acid for transmetalation.[8] Common choices include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][9] Potassium phosphate (K₃PO₄) is often effective in couplings involving heteroaryl substrates.[10][13] The presence of the carboxylic acid on the substrate means it will be deprotonated by the base; this can affect solubility and should be considered when choosing the solvent system.
-
Solvent : Suzuki reactions are often performed in a mixture of an organic solvent and water.[14] The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[15] The choice of solvent can impact reaction rate and yield.
-
Boronic Acid/Ester : While boronic acids are commonly used, they can be prone to decomposition via protodeboronation, especially under prolonged heating.[16] Boronate esters, such as pinacol esters, are often more stable alternatives.[9] It is crucial to use high-quality boronic acids, and typically a slight excess (1.1-1.5 equivalents) is used to drive the reaction to completion.
Detailed Experimental Protocols
Safety Precaution : These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction is air-sensitive and requires an inert atmosphere.
Protocol 1: Selective Suzuki Coupling at the C-4 Position with Phenylboronic Acid
This protocol targets the more reactive C-4 bromo position, leaving the C-2 chloro position untouched.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[10]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv) to the flask. Subsequently, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate) via syringe.[11]
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously for 12-16 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up : After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the nicotinic acid product.
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes with 1% acetic acid) to afford the pure 4-phenyl-2-chloronicotinic acid.
Data Presentation: Summary of Reaction Conditions
The following table outlines representative conditions for the selective coupling at the C-4 position with various boronic acids. Yields are illustrative and may vary based on specific substrate and reaction scale.
| Entry | Boronic Acid (1.2 eq) | Catalyst (mol%) | Base (2.0 eq) | Solvent (v/v) | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | Toluene/EtOH/H₂O (2:1:1) | 90 | 12 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | DMF/H₂O (5:1) | 110 | 18 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 |
Experimental Workflow Visualization
Caption: Experimental workflow for selective Suzuki coupling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality boronic acid. 4. Ineffective base/solvent combination. | 1. Use a fresh bottle of catalyst or a different catalyst system. 2. Ensure proper degassing of solvents and thorough evacuation/backfilling cycles.[17] 3. Use a fresh, high-purity boronic acid or switch to a more stable boronate ester.[18] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation of Boronic Acid | 1. Boronic acid instability. 2. Prolonged reaction time at high temperature. | 1. Use a more stable boronate ester (e.g., pinacol ester). 2. Use a more active catalyst to reduce reaction time/temperature.[16] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen. 2. Catalyst decomposition. | 1. Improve inert atmosphere technique. 2. Use a more stable ligand or slightly lower the reaction temperature. |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. 2. Product is highly polar due to the carboxylic acid. | 1. Optimize the chromatography eluent system. 2. Add a small amount of acetic acid to the eluent to suppress deprotonation and reduce tailing on the silica gel column. Consider converting the acid to an ester pre-coupling for easier handling. |
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols for 4-Bromo-2-chloronicotinic acid in Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its utility is significantly enhanced through substitution, particularly with halogen atoms, which serve as versatile synthetic handles for constructing complex molecular architectures. 4-Bromo-2-chloronicotinic acid (CAS No: 1060805-68-6) is a prime example of such a strategically functionalized intermediate.[2][3] This molecule offers three distinct points for chemical modification: the carboxylic acid group, the reactive chlorine atom at the 2-position, and the bromine atom at the 4-position. This trifecta of reactivity allows for sequential, regioselective transformations, making it a highly valuable building block in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth look at the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, exemplified by precursors to Vemurafenib (PLX4032), a BRAF inhibitor used in melanoma treatment.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is fundamental for process development, ensuring safety, and optimizing reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 1060805-68-6 | [2] |
| Molecular Formula | C₆H₃BrClNO₂ | [2] |
| Molecular Weight | 236.45 g/mol | [2] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 147-154 °C | [3] |
| Boiling Point | 353.1±42.0 °C (Predicted) | [3] |
| Density | 1.917±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [7] |
| Storage | Inert atmosphere, 2-8°C | [2][7] |
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its halogen substituents. The chlorine atom at the 2-position, being ortho to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr).[8] Conversely, the bromine atom at the 4-position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][9] This differential reactivity allows for a modular approach to the synthesis of complex substituted pyridines.
Application in the Synthesis of Vemurafenib Precursors
Vemurafenib is a potent inhibitor of the BRAFV600E mutated kinase, a key driver in many cases of metastatic melanoma.[4] The synthesis of Vemurafenib and its analogs often involves the construction of a substituted pyrrolopyridine core. This compound serves as a key starting material for the elaboration of this core structure. A common strategy involves an initial nucleophilic substitution at the C2 position, followed by a Suzuki coupling at the C4 position to introduce the aryl moiety.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol details the selective displacement of the C2-chloro substituent with a generic primary amine, a key step in building more complex intermediates.
Reaction Principle: The electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group makes the C2 position electron-deficient and thus highly susceptible to nucleophilic attack.[8] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[10]
Caption: Generalized SNAr Workflow.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., aniline, benzylamine) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the primary amine (1.2 equiv).
-
Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 equiv) to the reaction mixture. The base scavenges the HCl generated during the reaction.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are used to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base like DIPEA is crucial to prevent competition with the amine nucleophile.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the intermediate step.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the C4-bromo position with an arylboronic acid, a foundational reaction for creating biaryl structures common in kinase inhibitors.
Reaction Principle: The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] A palladium(0) species oxidatively adds to the C-Br bond. The boronic acid, activated by a base, then undergoes transmetalation with the palladium complex, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[11][12]
Caption: Experimental workflow for Suzuki coupling.
Materials:
-
4-Bromo-substituted nicotinic acid derivative (from Protocol 1) (1.0 equiv)
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the 4-bromo-substituted nicotinic acid derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., those in Pd(dppf)Cl₂) can accelerate the rate-limiting oxidative addition step and stabilize the catalytic species.[13]
-
Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[11][12] The choice of base can influence the reaction rate and yield, with stronger bases like K₃PO₄ often being effective for less reactive substrates.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid.
Safety and Handling
This compound and related halogenated compounds should be handled with appropriate safety precautions.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2][7]
-
Conclusion
This compound is a highly versatile and valuable intermediate in pharmaceutical synthesis. Its distinct reactive sites allow for controlled, sequential functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. This modularity is particularly advantageous in the construction of complex, highly substituted heterocyclic systems that are prevalent in modern drug discovery, especially in the field of kinase inhibitors. A thorough understanding of its reactivity, coupled with careful selection of reaction conditions, enables chemists to efficiently leverage this building block in the synthesis of novel and impactful pharmaceutical agents.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 3. 4-BroMo-2-chloropyridine-3-carboxylic acid CAS#: 1060805-68-6 [amp.chemicalbook.com]
- 4. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Bromo-2-chloronicotinic Acid
For Research Use Only.
Abstract
This technical guide provides detailed methodologies for the chemical modification of the carboxylic acid moiety of 4-Bromo-2-chloronicotinic acid. As a key building block in contemporary drug discovery and medicinal chemistry, the strategic derivatization of this molecule into esters, amides, and acyl halides is of paramount importance for the synthesis of novel bioactive compounds.[1][2] This document outlines robust, field-proven protocols, explains the underlying chemical principles, and offers insights into the selection of reagents and reaction conditions. The protocols are designed to be self-validating, ensuring reproducibility and high yields. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of complex heterocyclic compounds.
Introduction: The Strategic Importance of this compound Derivatives
This compound is a versatile heterocyclic scaffold. Its pyridine core, substituted with two distinct halogen atoms and a carboxylic acid group, presents multiple opportunities for chemical diversification. The carboxylic acid group, in particular, serves as a primary handle for the introduction of a wide array of functional groups through the formation of esters, amides, and other derivatives. These modifications are critical for modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) in drug discovery programs. The presence of the chloro and bromo substituents also allows for subsequent cross-coupling reactions, further expanding the accessible chemical space.[3]
This guide provides detailed protocols for three fundamental derivatization pathways of the carboxylic acid group of this compound:
-
Esterification: The conversion to esters, which can act as prodrugs or modify the pharmacokinetic profile of a molecule.
-
Amidation: The formation of amides, a ubiquitous functional group in pharmaceuticals, which can introduce key hydrogen bonding interactions with biological targets.
-
Acyl Halide Formation: The synthesis of highly reactive acyl chlorides, which serve as versatile intermediates for the preparation of a wide range of other carboxylic acid derivatives.
Foundational Principle: Activation of the Carboxylic Acid
Direct reaction of a carboxylic acid with a nucleophile, such as an alcohol or an amine, is often slow and requires harsh conditions.[4] This is due to the relatively low electrophilicity of the carboxyl carbon and the basicity of the hydroxyl leaving group. Therefore, most derivatization strategies rely on the "activation" of the carboxylic acid. This involves converting the hydroxyl group into a better leaving group, thereby increasing the reactivity of the carbonyl carbon towards nucleophilic attack. The choice of activating agent is crucial and depends on the desired derivative and the overall chemical sensitivity of the starting material.
Esterification of this compound
Esterification is a fundamental transformation in organic synthesis. For this compound, two primary methods are recommended: Fischer-Speier esterification under acidic conditions and esterification via an acyl chloride intermediate for more sensitive substrates.
Protocol 1: Fischer-Speier Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product side.[5][6]
Causality of Experimental Choices:
-
Excess Alcohol: Serves as both a reactant and the solvent, maximizing the concentration of the nucleophile and shifting the equilibrium towards the ester product.
-
Acid Catalyst (e.g., H₂SO₄): Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] It also facilitates the departure of water as a leaving group.
-
Heat: Increases the reaction rate to overcome the activation energy barrier.
-
Anhydrous Conditions: The presence of water can reverse the reaction (hydrolysis of the ester), hence the use of anhydrous reagents and reaction conditions is important.
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired anhydrous alcohol (e.g., methanol, ethanol; 20-50 eq) to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel or recrystallization.
Table 1: Reagents and Typical Conditions for Fischer-Speier Esterification
| Reagent/Parameter | Value | Purpose |
| This compound | 1.0 eq | Starting Material |
| Anhydrous Alcohol (e.g., MeOH, EtOH) | 20-50 eq | Reactant & Solvent |
| Concentrated H₂SO₄ | 0.1-0.2 eq | Catalyst |
| Temperature | Reflux | Increase Reaction Rate |
| Reaction Time | 4-16 h | To achieve completion |
Amidation of this compound
The formation of an amide bond is a cornerstone of medicinal chemistry. Due to the low reactivity of carboxylic acids towards amines, an activating agent is typically required.[4] Common methods involve the use of carbodiimides or conversion to an acyl chloride.
Protocol 2: Amidation using Thionyl Chloride (via Acyl Chloride)
This is a robust and widely used method that proceeds through a highly reactive acyl chloride intermediate.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form an acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) can accelerate this reaction.
-
Anhydrous Solvent (e.g., Toluene, DCM): Prevents the hydrolysis of the highly reactive acyl chloride intermediate.
-
Heat: Facilitates the formation of the acyl chloride.
-
Base (e.g., Triethylamine, Pyridine): The subsequent reaction of the acyl chloride with the amine generates HCl, which can protonate the amine starting material, rendering it non-nucleophilic. A base is added to scavenge this HCl.
Experimental Protocol:
Step A: Formation of the Acyl Chloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-bromo-2-chloronicotinoyl chloride can be used directly in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine solution to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute aqueous HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Carbodiimide-Mediated Amidation
Carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are milder alternatives for amide bond formation and are particularly useful for sensitive substrates.[4]
Causality of Experimental Choices:
-
EDC or DCC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt or HOAt: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used to suppress side reactions and racemization (if applicable) by forming an active ester intermediate.
-
Base (e.g., DIPEA, NMM): A non-nucleophilic base is often added to ensure the amine is in its free base form.
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like DMF or dichloromethane.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Cool the solution to 0 °C and add EDC (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, if using DCC, filter off the dicyclohexylurea (DCU) byproduct. If using EDC, the byproducts are water-soluble and can be removed during aqueous workup.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 2: Comparison of Amidation Reagents
| Reagent | Advantages | Disadvantages |
| SOCl₂ | High reactivity, inexpensive, volatile byproducts | Harsh conditions, not suitable for sensitive substrates |
| EDC/HOBt | Mild conditions, high yields, water-soluble byproducts | More expensive, requires additives |
| DCC/HOBt | Inexpensive, effective | Insoluble urea byproduct can complicate purification |
Synthesis of 4-Bromo-2-chloronicotinoyl Chloride
As demonstrated in the amidation protocol, 4-bromo-2-chloronicotinoyl chloride is a key reactive intermediate. It can be prepared and isolated for use in a variety of subsequent reactions.
Protocol 4: Preparation and Isolation of 4-Bromo-2-chloronicotinoyl Chloride
This protocol details the synthesis of the acyl chloride using oxalyl chloride, which is often a milder and more selective reagent than thionyl chloride.
Causality of Experimental Choices:
-
Oxalyl Chloride ((COCl)₂): A mild chlorinating agent that produces gaseous byproducts (CO, CO₂, HCl), simplifying workup.
-
Catalytic DMF: Reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.
-
Anhydrous Conditions: Essential to prevent hydrolysis of the product.
Experimental Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (1 drop per mmol of acid).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically complete when gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude 4-bromo-2-chloronicotinoyl chloride is a solid or oil and can be used immediately without further purification.
Visualizing the Derivatization Workflows
Caption: Workflow for the derivatization of this compound.
Characterization of Derivatives
Confirmation of the successful synthesis of the desired derivatives is crucial. A combination of spectroscopic and chromatographic techniques should be employed.
Table 3: Analytical Techniques for Product Characterization
| Technique | Information Provided | Expected Changes from Starting Material |
| ¹H & ¹³C NMR | Structural confirmation, purity assessment | Appearance of new signals corresponding to the ester or amide moiety (e.g., -OCH₃, -NH-R). Shift in the chemical shift of the carbonyl carbon. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a C=O stretch at a different wavenumber for the ester or amide. Appearance of N-H stretches for amides. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The molecular ion peak will correspond to the calculated mass of the derivative. |
| HPLC | Purity assessment, reaction monitoring | A change in retention time compared to the starting material. A single peak indicates high purity. |
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.
-
Carbodiimides (DCC, EDC) are potential allergens and sensitizers. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend reaction time, increase temperature (if substrate is stable), check reagent purity. |
| Inactive reagents | Use fresh, anhydrous solvents and reagents. | |
| Poor activation of carboxylic acid | Use a more potent activating agent or add a catalyst (e.g., DMF for acyl chloride formation). | |
| Formation of multiple byproducts | Side reactions | Use milder reaction conditions, add suppressants like HOBt in amidation, ensure anhydrous conditions. |
| Degradation of starting material or product | Lower the reaction temperature. | |
| Difficulty in purification | Byproducts with similar polarity to the product | Optimize the chromatographic mobile phase, consider recrystallization. |
| DCU contamination (from DCC) | Ensure complete filtration; a small amount of acid can be added to the crude mixture to protonate any remaining DCC, making it more soluble for removal. |
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Esterification of 4-Bromo-2-chloronicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Bromo-2-chloronicotinate Esters
Esters of nicotinic acid, a heterocyclic carboxylic acid, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. The strategic introduction of halogen substituents onto the pyridine ring, as seen in 4-Bromo-2-chloronicotinic acid, provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. The conversion of the carboxylic acid moiety to an ester, specifically an ethyl ester, is a fundamental transformation that often precedes these more complex synthetic steps. This esterification serves to protect the carboxylic acid, enhance solubility in organic solvents, and modulate the electronic properties of the molecule for subsequent reactions.
This comprehensive guide provides a detailed protocol for the efficient synthesis of ethyl 4-bromo-2-chloronicotinate via a classic Fischer-Speier esterification. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for reaction monitoring and product characterization.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3][4] The reaction's equilibrium is a critical consideration, and to drive the formation of the desired ester, Le Châtelier's principle is exploited by using a large excess of the alcohol and/or by removing the water as it is formed.[2]
The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[4][5]
Step 1: Protonation of the Carbonyl Oxygen
The reaction is initiated by the protonation of the carbonyl oxygen of the this compound by a strong acid catalyst, typically sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by the Alcohol
The lone pair of electrons on the oxygen atom of the alcohol (in this case, ethanol) attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Step 3: Proton Transfer
A proton is transferred from the oxonium ion (the former alcohol moiety) to one of the hydroxyl groups. This is a crucial step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).
Step 4: Elimination of Water
The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
Step 5: Deprotonation
The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the analytical characterization of 4-Bromo-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind the selection and execution of various analytical techniques. It is designed to empower researchers, scientists, and drug development professionals with the expertise to implement robust, self-validating analytical protocols that ensure the identity, purity, and quality of this critical compound, in alignment with global regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 1060805-68-6) is a halogenated pyridine carboxylic acid derivative whose purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemicals it is used to synthesize. A comprehensive analytical strategy is therefore not merely a quality control measure, but a foundational component of the entire development lifecycle.
This guide is structured to provide not just protocols, but a decision-making framework for the analytical scientist. We will explore the core techniques for both qualitative and quantitative analysis, underpinned by the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [6] |
| Molecular Weight | 236.45 g/mol | [5] |
| CAS Number | 1060805-68-6 | [6] |
| Appearance | Off-white to pale yellow solid (typical) | General knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents.[7] Limited solubility in water. | General knowledge |
Strategic Approach to Analytical Characterization
A robust analytical workflow for this compound should be multi-faceted, addressing identity, purity, and assay. The selection of appropriate techniques is guided by the physicochemical nature of the analyte and the specific questions being asked.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. youtube.com [youtube.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-Bromo-2-chloronicotinic acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 4-Bromo-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The developed method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive protocol, including system suitability criteria, sample and standard preparation, and detailed chromatographic conditions. The causality behind the methodological choices is explained to provide a deeper understanding for researchers, scientists, and drug development professionals. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a substituted pyridine carboxylic acid derivative.[4][5] Such compounds are vital building blocks in the synthesis of a wide range of biologically active molecules.[6] The purity of this intermediate is critical as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final product. Therefore, a reliable and accurate analytical method for purity determination is essential for quality control and regulatory compliance.
High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and their impurities.[4][7] This application note details a stability-indicating HPLC method, which is crucial for monitoring the stability of a drug substance over time and under various environmental conditions.[4][5] The method was developed based on the physicochemical properties of the analyte and related substituted nicotinic acids, ensuring adequate separation from potential impurities.[1][8]
Experimental
Materials and Reagents
All reagents and solvents should be of HPLC grade or higher.
| Reagent/Material | Grade | Supplier |
| This compound | Reference Standard (>99.5%) | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | Milli-Q® or equivalent | Millipore |
| Phosphoric Acid (H₃PO₄) | ACS Grade | Sigma-Aldrich |
| Methanol | HPLC Grade | Fisher Scientific |
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for moderately polar to non-polar compounds like the analyte. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of the carboxylic acid group (pKa of a similar isomer is ~1.61), leading to better peak shape and retention.[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | See Table in Section 2.3 | A gradient is employed to ensure elution of potential impurities with a wider range of polarities and to shorten the analysis time.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Substituted nicotinic acids typically exhibit strong UV absorbance around 250-270 nm. 265 nm was chosen for optimal sensitivity for the main component and expected impurities.[1] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Diluent | Acetonitrile/Water (50:50, v/v) | This mixture ensures good solubility of the analyte and is compatible with the mobile phase. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocols
Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. Mix well.
Sample Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. Mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Caption: Experimental workflow for sample and standard preparation.
Method Validation and System Suitability
A robust analytical method must be validated to ensure it is fit for its intended purpose.[1][2][3] The following parameters should be assessed according to ICH Q2(R2) guidelines.[1][3]
Caption: Relationship between method development and validation.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is demonstrated by injecting the working standard solution in replicate (n=6).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and system response. |
Specificity (Forced Degradation)
To demonstrate that the method is stability-indicating, forced degradation studies should be performed. The sample of this compound should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method is considered specific if the main peak is well-resolved from any degradation peaks, and peak purity analysis (using a PDA detector) confirms no co-elution.
Results and Discussion
Rationale for Method Development
The choice of a reversed-phase C18 column is standard for compounds of this nature, providing a good balance of hydrophobic and polar interactions. The use of an acidic mobile phase is critical. The pKa of the isomeric 5-Bromo-2-chloronicotinic acid is predicted to be around 1.61, indicating it is a strong acid.[2] By maintaining the mobile phase pH well below the pKa (pH of 0.1% H₃PO₄ is ~2.1), the carboxylic acid functional group remains protonated (in its neutral form), which prevents peak tailing and ensures consistent retention on the non-polar stationary phase.
A gradient elution was selected to ensure that any potential impurities, which may have different polarities, are eluted from the column in a reasonable time with good peak shape. Potential process-related impurities could include starting materials like 2-chloronicotinic acid or isomers formed during the bromination step.[2] Degradation products could arise from hydrolysis or other reactions. The gradient ensures a comprehensive separation of all these species.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, and robust for the determination of the purity of this compound. The method is stability-indicating and suitable for routine quality control analysis in a regulated environment. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for implementation and further validation in any analytical laboratory.
References
- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. nbinno.com [nbinno.com]
- 3. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-chloronicotinic Acid
Introduction: 4-Bromo-2-chloronicotinic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the chloro, bromo, and carboxylic acid functionalities allows for diverse downstream modifications, making it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, field-proven methodology for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The outlined two-step synthetic strategy is optimized for scalability, safety, and yield.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 2-chloro-4-nitropyridine. This strategy was chosen for its reliability and the commercial availability of the starting material.
-
Reduction of 2-chloro-4-nitropyridine: The initial step involves the reduction of the nitro group to a primary amine. For large-scale applications, catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.[1]
-
Sandmeyer Bromination: The resulting 4-amino-2-chloronicotinic acid then undergoes a Sandmeyer reaction. This classic and robust transformation converts the primary aromatic amine into a diazonium salt, which is subsequently displaced by a bromide ion to yield the final product.[2][3] The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the introduction of a wide range of substituents that are otherwise difficult to install directly.[4]
Logical and Experimental Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final product, including the key intermediate.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 4-Amino-2-chloronicotinic Acid
Causality of Experimental Choices
The reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is selected for its high chemoselectivity, meaning it will reduce the nitro group without affecting the chloro substituent or the pyridine ring. This method is also highly scalable and environmentally benign compared to alternatives like metal-acid reductions which generate significant waste.
Detailed Experimental Protocol
Materials and Equipment:
-
2-Chloro-4-nitropyridine
-
Palladium on carbon (10 wt. %)
-
Methanol (reagent grade)
-
Hydrogen gas
-
High-pressure reactor (Parr hydrogenator or similar)
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor, add 2-chloro-4-nitropyridine (1.0 eq).
-
Solvent and Catalyst Addition: Add methanol to the reactor to create a slurry. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.01-0.05 eq).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature. Monitor the reaction progress by hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases, depressurize the reactor and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield crude 4-amino-2-chloronicotinic acid. The product can be used in the next step without further purification.
Quantitative Data
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 2-Chloro-4-nitropyridine | 158.55 g | 1.0 mol |
| 10% Palladium on Carbon | 1.0 - 5.0 g | 0.01 - 0.05 mol |
| Methanol | 1.5 L | - |
| Hydrogen Pressure | 50 - 100 psi | - |
| Temperature | 25 - 40 °C | - |
| Approximate Yield | 115 - 122 g | 90 - 95% |
PART 2: Synthesis of this compound via Sandmeyer Reaction
Causality of Experimental Choices
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The key is the formation of a diazonium salt from the primary amine, which is a superb leaving group (N₂ gas). Copper(I) bromide is used as a catalyst to facilitate the single-electron transfer that initiates the radical process and provides the bromide nucleophile.[3] The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.
Mechanism of the Sandmeyer Reaction
Caption: General mechanism of the Sandmeyer bromination.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Amino-2-chloronicotinic acid
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Large reaction vessel with overhead stirring, cooling bath, and addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Diazotization:
-
In a large reaction vessel, suspend 4-amino-2-chloronicotinic acid (1.0 eq) in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via an addition funnel, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate large flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Collect the solid by filtration.
-
Wash the filter cake with cold water to remove residual salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Quantitative Data
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 4-Amino-2-chloronicotinic acid | 128.5 g | 1.0 mol |
| 48% Hydrobromic Acid | 400 mL | ~4.0 mol |
| Sodium Nitrite | 75.9 g | 1.1 mol |
| Copper(I) Bromide | 172.2 g | 1.2 mol |
| Diazotization Temperature | 0 - 5 °C | - |
| Reaction Temperature | 60 - 70 °C | - |
| Approximate Yield | 165 - 189 g | 70 - 80% |
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Reagent-Specific Hazards:
-
2-Chloro-4-nitropyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Palladium on Carbon: Flammable solid. Handle in a well-ventilated area and avoid creating dust.
-
Hydrogen Gas: Extremely flammable gas. Ensure the reactor is properly sealed and operated in a well-ventilated area, away from ignition sources.
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Nitrite: Oxidizer. May intensify fire. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.[6] Reacts with acids to produce toxic nitrogen oxide fumes.
-
Copper(I) Bromide: Harmful if swallowed. Causes skin and eye irritation.
Procedural Hazards:
-
Diazotization: The formation of diazonium salts can be hazardous if not properly controlled. The reaction is exothermic and must be kept cold to prevent uncontrolled decomposition. Diazonium salts can be explosive when dry, so they should always be kept in solution.
-
Sandmeyer Reaction: The decomposition of the diazonium salt releases nitrogen gas, which can cause pressure buildup if the reaction is not properly vented. The reaction can also be exothermic.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
The Strategic Utility of 4-Bromo-2-chloronicotinic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated heterocycles have emerged as particularly valuable starting materials. This guide focuses on a uniquely functionalized pyridine derivative, 4-Bromo-2-chloronicotinic acid , and its applications as a versatile intermediate in the synthesis of complex, biologically active molecules, with a particular emphasis on the development of kinase inhibitors for oncology.
Introduction: The Power of a Differentiated Pyridine Scaffold
This compound (Molecular Formula: C₆H₃BrClNO₂) is a trifunctional building block, presenting medicinal chemists with three distinct reactive handles: a carboxylic acid, a chloro-substituent at the 2-position, and a bromo-substituent at the 4-position. This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyridine core, enabling the precise installation of various pharmacophoric elements. The presence of two different halogens is of particular importance, as it facilitates selective cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.
The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of this compound makes it an ideal precursor for a range of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.
Core Application: A Gateway to Potent Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have proven to be highly effective therapies. The scaffold of this compound is particularly well-suited for the synthesis of inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival.
A prime example of a clinically relevant drug that can be conceptually derived from this scaffold is Trametinib , a potent and selective allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK pathway. While various synthetic routes to Trametinib exist, the underlying principles of its synthesis highlight the utility of functionalized pyridine intermediates.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a series of key transformations that leverage its unique reactivity. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents at each position.
Application Protocol: Synthesis of a Trametinib-like MEK Inhibitor Core
This section details a representative, multi-step protocol for the synthesis of a key intermediate for a Trametinib-like MEK inhibitor, starting from this compound. This protocol is illustrative and may require optimization for specific target molecules.
Part 1: Amidation of the Carboxylic Acid
The carboxylic acid group is typically the first position to be functionalized, often via an amide bond formation. This is a robust and well-established reaction in medicinal chemistry.
Protocol 1: Amide Coupling with a Substituted Aniline
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: To the activated acid, add the desired substituted aniline (e.g., 2-fluoro-4-iodoaniline, 1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Causality: The choice of coupling reagent and base is critical for efficient amide bond formation while minimizing side reactions. HATU is often preferred for its high efficiency and mild reaction conditions. The substituted aniline is chosen based on the desired pharmacophore of the final kinase inhibitor. The 2-fluoro and 4-iodo substituents are common features in MEK inhibitors, contributing to binding affinity and selectivity.
Part 2: Palladium-Catalyzed Cross-Coupling
With the amide in place, the next step typically involves a selective cross-coupling reaction at either the bromo or chloro position. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling at the 4-Position
-
Reaction Setup: In a reaction vessel, combine the product from Protocol 1 (1.0 eq), a suitable boronic acid or boronate ester (e.g., a protected indazole boronic ester, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
Causality: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. The base plays a critical role in the transmetalation step of the catalytic cycle. The indazole moiety is a common feature in many kinase inhibitors, often involved in key hydrogen bonding interactions with the target protein.
Structure-Activity Relationship (SAR) Insights
The modular synthesis enabled by this compound allows for a systematic investigation of SAR.
| Position | Modification | Rationale and Observed Effects |
| 2-Position (from Chloro) | Introduction of small alkyl or alkoxy groups | Can modulate solubility and metabolic stability. Often, this position is not extensively modified in MEK inhibitors to avoid steric clashes in the binding pocket. |
| 3-Position (from Carboxylic Acid) | Variation of the amide substituent | This is a key vector for exploring interactions with the solvent-exposed region of the kinase. Modifications here can significantly impact potency, selectivity, and pharmacokinetic properties. |
| 4-Position (from Bromo) | Introduction of various aryl or heteroaryl groups via cross-coupling | This position often points towards the hinge region of the kinase. The nature of the substituent here is critical for achieving high affinity and selectivity. For example, the use of an indazole can provide key hydrogen bond interactions. |
Visualizing the Workflow and Pathway
Experimental Workflow
Caption: Synthetic workflow for a kinase inhibitor core.
Targeted Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its distinct and orthogonally reactive functional groups provide a robust platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. The ability to selectively and sequentially modify the pyridine core allows for the fine-tuning of pharmacological properties, making it an indispensable tool in the rational design of next-generation therapeutics. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable synthetic intermediate in their drug discovery endeavors.
Troubleshooting & Optimization
Technical Support Center: A Guide to the Synthesis of 4-Bromo-2-chloronicotinic Acid
Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloronicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. This compound is a valuable building block in the development of pharmaceuticals and agrochemicals, owing to its distinct substitution pattern which allows for diverse chemical modifications.
The synthesis, however, is not without its challenges. Common routes involve multi-step sequences that require careful control of reaction conditions to ensure acceptable yields and purity. This guide provides an in-depth look at a reliable synthetic pathway, offers detailed troubleshooting for common experimental hurdles, and answers frequently asked questions.
Recommended Synthetic Workflow
The most robust and commonly employed strategy for synthesizing this compound involves a two-stage process. The first stage is the conversion of an amino-substituted precursor to the desired bromo-substituted intermediate via a Sandmeyer reaction. The second stage involves the hydrolysis of a nitrile group to the final carboxylic acid. This approach offers superior regiochemical control compared to direct halogenation of the nicotinic acid ring.
Caption: Recommended two-stage synthetic workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis starting from 4-Amino-2-chloronicotinonitrile.
Stage 1: Synthesis of 4-Bromo-2-chloronicotinonitrile via Sandmeyer Reaction
This procedure is adapted from established methodologies for Sandmeyer reactions on heteroaromatic amines.[1][2][3]
Materials:
-
4-Amino-2-chloronicotinonitrile
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and thermometer, suspend 4-Amino-2-chloronicotinonitrile (1.0 eq) in 48% HBr.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature remains below 5 °C. Vigorous stirring is essential.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be a clear, pale yellow.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring. A significant evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture to 60-70 °C and stir for 1 hour. The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (e.g., using a petroleum ether:ethyl acetate gradient) to afford pure 4-Bromo-2-chloronicotinonitrile.[4]
-
Stage 2: Hydrolysis to this compound
The nitrile group can be hydrolyzed under acidic or basic conditions.[5] Acidic hydrolysis is often preferred to avoid potential nucleophilic substitution of the chloro group.
Materials:
-
4-Bromo-2-chloronicotinonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
Procedure:
-
Hydrolysis:
-
In a round-bottom flask, carefully add 4-Bromo-2-chloronicotinonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). The addition may be exothermic.
-
Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours (4-12 h). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Carefully pour the cooled mixture onto crushed ice. A precipitate should form.
-
Adjust the pH of the cold slurry to approximately 2-3 with a strong base (e.g., 50% NaOH) while keeping the temperature low. This will precipitate the carboxylic acid.
-
Stir the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual salts.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My Sandmeyer reaction yield is very low, or I recovered mostly starting material. What went wrong?
Answer: This is a common issue often traced back to the diazotization step.
-
Probable Cause A: Incomplete Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the nitrous acid (formed in situ from NaNO₂ and HBr) can decompose.
-
Solution: Maintain a strict temperature of 0-5 °C during the dropwise addition of the sodium nitrite solution. Ensure your NaNO₂ is fresh and dry, as it can degrade over time. Use a sufficient excess of acid.
-
-
Probable Cause B: Premature Diazonium Salt Decomposition. Aryl diazonium salts are notoriously unstable.
-
Solution: Use the diazonium salt immediately after its preparation. Do not let it warm up or sit for an extended period before adding it to the copper(I) bromide solution.
-
-
Probable Cause C: Inactive Catalyst. The copper(I) salt is the catalyst that facilitates the radical transfer process.[2] If it has oxidized to copper(II), its activity will be significantly reduced.
-
Solution: Use fresh, high-purity copper(I) bromide. If its color is greenish (indicating Cu(II) contamination) instead of white/light gray, its performance may be compromised.
-
Q2: The Sandmeyer reaction produced a large amount of dark, tarry material that is difficult to purify.
Answer: Tar formation is typically a result of unwanted side reactions, often involving radical coupling or the formation of phenolic byproducts.
-
Probable Cause A: Localized Heating. Adding the diazonium salt too quickly to the copper solution can cause localized hot spots, leading to uncontrolled decomposition and polymerization.
-
Solution: Add the diazonium salt solution slowly and sub-surface if possible, with very vigorous stirring to ensure rapid dispersion and heat dissipation.
-
-
Probable Cause B: Formation of Phenols. The diazonium group can be displaced by water to form a phenol, especially if the reaction mixture is allowed to warm before the Sandmeyer reaction is complete. These phenols can couple to form colored impurities.
-
Solution: Keep the reaction cold until the addition to the copper catalyst is complete. Ensure the work-up is performed promptly after the reaction has finished.
-
Q3: The hydrolysis of the nitrile is very slow or stalls completely.
Answer: The hydrolysis of an electron-deficient heteroaromatic nitrile can be sluggish.
-
Probable Cause: The reaction conditions (time, temperature, or acid concentration) are insufficient.
-
Solution: First, try increasing the reaction time or temperature. If the reaction still does not proceed, a higher concentration of sulfuric acid may be required. Monitor the reaction carefully by TLC or LC-MS to track the disappearance of the starting material. In some cases, microwave-assisted heating can accelerate the hydrolysis significantly.[6]
-
Q4: I am concerned about product decomposition during the nitrile hydrolysis. How can I mitigate this?
Answer: This is a valid concern, as harsh acidic conditions and high heat can potentially lead to decarboxylation or other side reactions.
-
Probable Cause: The combination of high acid concentration and prolonged heating is too aggressive for the substrate.
-
Solution: A stepwise approach can be beneficial. First, perform a partial hydrolysis to the corresponding amide using milder conditions (e.g., different acid concentration or temperature), isolate the amide, and then hydrolyze the amide to the carboxylic acid. While this adds a step, it can often provide a cleaner product and a higher overall yield.
-
Q5: What are the critical safety precautions I should take?
Answer: Safety is paramount.
-
Diazotization: Sodium nitrite is an oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE). The diazotization reaction evolves toxic nitrogen oxides and should be performed in a well-ventilated fume hood. Aryl diazonium salts are potentially explosive when isolated and dry; never isolate the diazonium salt .
-
Sandmeyer Reaction: This reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction vessel is appropriately sized and vented to prevent pressure buildup.
-
Hydrolysis: Concentrated acids like sulfuric acid are extremely corrosive. Always add acid to water, not the other way around, and perform the reaction in a fume hood with proper PPE. The quenching of the reaction with ice is highly exothermic and must be done slowly and carefully.
Reaction Parameters Summary
| Parameter | Stage 1: Sandmeyer Reaction | Stage 2: Acid Hydrolysis |
| Key Reagents | 4-Amino-2-chloronicotinonitrile, NaNO₂, CuBr, HBr | 4-Bromo-2-chloronicotinonitrile, H₂SO₄, H₂O |
| Stoichiometry | NaNO₂ (1.1 eq), CuBr (1.2 eq) | N/A (Acid/Water as solvent/reagent) |
| Temperature | Diazotization: 0-5 °C; Reaction: 60-70 °C | Reflux (100-120 °C) |
| Reaction Time | 1.5 - 2 hours | 4 - 12 hours |
| Typical Yield | 65-80% | 80-95% |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[2][7] The key steps involve a single-electron transfer from the copper(I) catalyst.
Caption: Radical mechanism of the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Bromo-2-chloronicotinic Acid
Welcome to the technical support center for the purification of 4-bromo-2-chloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical halogenated pyridine derivative as a building block in pharmaceutical and agrochemical synthesis.[1] The presence of impurities, even in trace amounts, can significantly impact downstream reaction yields, product purity, and biological activity.[2]
This document provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Question: What are the primary hazards associated with this compound and what precautions are mandatory?
Answer: this compound is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.
Primary Hazards:
-
Skin Irritation: Causes skin irritation (H315).[3][4] Prolonged contact should be avoided.
-
Serious Eye Irritation: Causes serious eye irritation (H319).[3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335) if inhaled as a dust.[3][4]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5]
-
Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]
-
Spill Management: In case of a spill, avoid generating dust. Collect the material using dry methods and dispose of it as hazardous waste.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of crude this compound.
Question: My crude product is an off-white or brownish solid. What are the likely impurities and how do I choose the right purification strategy?
Answer: The discoloration of your crude product typically indicates the presence of residual starting materials, reagents, or by-products from the synthesis. Common impurities can include unreacted precursors or side-reaction products like regioisomers or partially halogenated species.
Choosing the correct purification strategy depends on the nature of these impurities and the scale of your reaction. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a purification method.
Recrystallization Issues
Recrystallization is often the most effective method for purifying crystalline solids on a large scale.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7]
Question: How do I select an appropriate solvent for the recrystallization of this compound?
Answer: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] Given the polar carboxylic acid and the halogenated aromatic ring, a moderately polar solvent or a binary solvent mixture is often effective.
Solvent Selection Table
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | ~78-100 | Excellent Choice. The compound is likely soluble in hot ethanol and insoluble in cold water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly. |
| Methanol/Water | ~65-100 | Similar to ethanol/water, but methanol's lower boiling point can be advantageous. A patent for the related 2-chloronicotinic acid suggests this mixture for purification.[9] |
| Toluene | 111 | A good option for less polar impurities. The high boiling point allows for a large solubility differential upon cooling. |
| Acetic Acid | 118 | Can be effective due to hydrogen bonding with the carboxylic acid moiety, but its high boiling point and acidity can make it difficult to remove completely. |
Question: My compound "oils out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a supersaturated solution or the presence of impurities that depress the melting point.
Troubleshooting Steps:
-
Reheat the Solution: Add a small amount of additional hot solvent to redissolve the oil completely.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that cools gradually. Slower cooling is crucial for forming a pure crystal lattice.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
Acid-Base Extraction Issues
Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[10] It is exceptionally well-suited for this compound because the carboxylic acid group can be easily deprotonated to form a water-soluble salt.[11]
Question: What is the mechanism of acid-base extraction for this compound, and why is it effective?
Answer: The process leverages the change in solubility upon salt formation.
-
Dissolution: The crude product is dissolved in an organic solvent like diethyl ether or ethyl acetate.
-
Basification: The organic solution is washed with a weak aqueous base (e.g., 5% sodium bicarbonate solution). The base deprotonates the carboxylic acid, forming the sodium 4-bromo-2-chloronicotinate salt.
-
Separation: This ionic salt is highly soluble in the aqueous layer and insoluble in the organic layer. Neutral organic impurities remain in the organic layer.[12][13]
-
Isolation: The layers are separated. The aqueous layer, containing the salt, is then re-acidified with an acid like 1M HCl. This protonates the carboxylate, causing the pure, neutral this compound to precipitate out of the aqueous solution.
-
Collection: The pure solid product is collected by vacuum filtration.
Caption: Workflow for purification via acid-base extraction.
Question: I'm getting a poor yield after re-acidifying the aqueous layer. What went wrong?
Answer: Low recovery is a common issue that can usually be traced to a few key steps.
Troubleshooting Steps:
-
Incomplete Extraction: Ensure you performed multiple extractions (at least 2-3) with the basic solution to fully transfer the carboxylate salt into the aqueous phase.[13]
-
Incorrect pH: After extraction, the aqueous layer should be basic. Before acidification, check the pH with litmus paper. During re-acidification, add the acid dropwise until the solution is distinctly acidic (pH ~2-3) to ensure complete precipitation.[12]
-
Premature Filtration: Cool the acidified solution in an ice bath for at least 15-30 minutes to maximize precipitation before collecting the solid via filtration.[14]
-
Solubility: Check if the product has some residual solubility in the acidic aqueous solution. If so, you may need to perform a back-extraction with a fresh portion of organic solvent after precipitation to recover any dissolved product.
Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[15] It is highly effective for small-scale purifications or for separating impurities with polarities very close to the product.
Question: My compound is streaking badly on the silica TLC plate. How can I get clean separation on a column?
Answer: Streaking of carboxylic acids on silica gel is a classic problem. The acidic protons of the compound interact strongly and irreversibly with the basic sites on the silica surface, leading to poor separation.
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate). The added acid keeps your compound fully protonated, suppressing its ionization and allowing it to move smoothly through the column, resulting in sharp, well-defined bands.[16] This is a standard technique for the chromatography of acidic compounds.
Standard Operating Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling on a hot plate. Add the solvent in small portions until the solid just dissolves.
-
Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a co-solvent, add the second solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Check: Determine the melting point and run a TLC of the purified product. A sharp melting point and a single spot on the TLC plate indicate high purity.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 30 mL of diethyl ether) in a separatory funnel.
-
Extraction: Add 15 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.[12] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 15 mL portion of NaHCO₃ solution. Combine the aqueous extracts.
-
Back-Washing (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion (10 mL) of fresh diethyl ether. Discard this ether wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes strongly acidic (test with pH paper, target pH 2-3). The pure product will precipitate as a white solid.[14]
-
Collection & Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified solid under vacuum.
-
Purity Check: Confirm purity via melting point and TLC analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. amherst.edu [amherst.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of 4-Bromo-2-chloronicotinic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting FAQs, and detailed experimental protocols to ensure the successful and efficient synthesis of high-purity this compound.
I. Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges and potential impurities. Understanding the origin of these impurities is the first step toward mitigating them. The most common synthetic strategies include:
-
The Sandmeyer Reaction: Starting from an amino-substituted pyridine derivative, this is a widely used method for introducing a bromo group.
-
Direct Bromination: Electrophilic bromination of a pre-existing 2-chloronicotinic acid scaffold.
-
Hydrolysis of a Nitrile Precursor: Conversion of a 4-bromo-2-chloro-3-cyanopyridine to the corresponding carboxylic acid.
This guide will focus on the impurities arising from these primary synthetic routes.
II. Troubleshooting Guide: Common Impurities and Their Mitigation
This section is formatted as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during the synthesis of this compound.
Route A: The Sandmeyer Reaction
The Sandmeyer reaction is a robust method for the conversion of an aromatic amine to a halide. However, it is prone to several side reactions that can lead to a range of impurities.[1]
Q1: My final product is contaminated with a significant amount of a hydroxylated impurity, 2-chloro-4-hydroxynicotinic acid. What is the cause and how can I prevent it?
A1: The presence of 2-chloro-4-hydroxynicotinic acid is a classic side-product of the Sandmeyer reaction, arising from the reaction of the diazonium salt intermediate with water.[2] This is particularly problematic at elevated temperatures.
-
Causality: The diazonium salt is thermally unstable and can decompose to form a highly reactive aryl cation. This cation is readily trapped by water, which is present in the reaction medium, leading to the formation of the corresponding phenol (in this case, the hydroxynicotinic acid derivative).
-
Mitigation Strategies:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) should be carried out at low temperatures, typically between 0-5 °C.
-
Controlled Addition: The addition of the sodium nitrite solution should be slow and controlled to prevent localized heating.
-
Efficient Cooling: Ensure the reaction vessel is adequately cooled in an ice-salt bath or with a cryocooler.
-
Minimize Reaction Time: Do not let the diazonium salt stand for extended periods before proceeding with the Sandmeyer reaction.
-
Q2: I am observing a high molecular weight impurity that appears to be a dimer of my desired product. What is this and how can I avoid it?
A2: This high molecular weight impurity is likely a biaryl compound, formed by the coupling of two aryl radical intermediates during the Sandmeyer reaction.[1][3]
-
Causality: The Sandmeyer reaction proceeds via a radical mechanism. The aryl radical intermediate can dimerize before it is trapped by the bromide, leading to the formation of a biaryl byproduct.
-
Mitigation Strategies:
-
Optimize Copper(I) Catalyst Concentration: Ensure an adequate concentration of the Cu(I) catalyst is present to efficiently trap the aryl radical.
-
Slow Addition of Diazonium Salt: Adding the diazonium salt solution slowly to the copper(I) bromide solution can help to maintain a low concentration of the aryl radical, thus minimizing dimerization.
-
Q3: My product has a distinct yellow or orange color, and I suspect the presence of an azo compound. How is this formed and how can I remove it?
A3: The coloration is likely due to the formation of an azo compound, which arises from the coupling of the diazonium salt with an electron-rich aromatic species in the reaction mixture.[2]
-
Causality: The diazonium salt is an electrophile and can react with unreacted starting amine or other activated aromatic compounds present in the reaction mixture in an electrophilic aromatic substitution reaction to form brightly colored azo compounds.
-
Mitigation Strategies:
-
Ensure Complete Diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper to ensure all the starting amine has been converted to the diazonium salt.
-
Purification: Azo compounds can often be removed by recrystallization or column chromatography.
-
Route B: Direct Bromination
Direct bromination of 2-chloronicotinic acid is another potential route, but controlling the regioselectivity can be challenging.
Q1: I am getting a mixture of isomeric bromo-2-chloronicotinic acids. How can I improve the regioselectivity of the bromination?
A1: The formation of isomeric products is a common challenge in the electrophilic substitution of substituted aromatic rings. The directing effects of the existing substituents (the chloro and carboxylic acid groups) will influence the position of the incoming bromo group.
-
Causality: The electronic and steric effects of the substituents on the pyridine ring direct the incoming electrophile (bromine) to different positions. The interplay of these effects can lead to a mixture of isomers.
-
Mitigation Strategies:
-
Choice of Brominating Agent: Different brominating agents (e.g., Br₂, N-bromosuccinimide) can exhibit different regioselectivities. Experimenting with different reagents may improve the desired isomer ratio.[4]
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all influence the regioselectivity of the reaction. A systematic optimization of these parameters is recommended.[5][6]
-
Purification: Careful purification by fractional crystallization or preparative HPLC may be necessary to isolate the desired 4-bromo isomer.
-
Route C: Hydrolysis of a Nitrile Precursor
The hydrolysis of 4-bromo-2-chloro-3-cyanopyridine offers a direct route to the carboxylic acid. However, incomplete hydrolysis can be an issue.
Q1: My product contains a significant amount of 4-bromo-2-chloronicotinamide. How can I ensure complete hydrolysis to the carboxylic acid?
A1: The amide is the intermediate in the hydrolysis of a nitrile to a carboxylic acid. Its presence indicates that the reaction has not gone to completion.
-
Causality: The hydrolysis of a nitrile proceeds in two steps: first to the amide, and then to the carboxylic acid. The second step, the hydrolysis of the amide, can sometimes be slower or require more forcing conditions.
-
Mitigation Strategies:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can help to drive the hydrolysis of the amide to completion.
-
Use of Stronger Acid or Base: Employing a more concentrated acid or base catalyst can accelerate the hydrolysis of the amide.
-
Monitoring the Reaction: Use an analytical technique like TLC or HPLC to monitor the disappearance of the amide intermediate before working up the reaction.
-
III. Experimental Protocols and Data Presentation
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol outlines a general procedure for the synthesis of this compound from 4-amino-2-chloronicotinic acid.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-2-chloronicotinic acid (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Cool the CuBr solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
| Parameter | Recommended Value |
| Diazotization Temperature | 0-5 °C |
| Sodium Nitrite | 1.1 equivalents |
| Copper(I) Bromide | 1.2 equivalents |
| Reaction Temperature | 60-70 °C |
Protocol 2: Analytical Characterization by HPLC-MS
A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is crucial for identifying and quantifying impurities.[7][8][9][10][11]
-
Column: A C18 reversed-phase column is typically suitable for the separation of nicotinic acid derivatives.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Detection: A mass spectrometer operating in electrospray ionization (ESI) mode, in both positive and negative ion modes, will allow for the detection and identification of the target compound and its impurities based on their mass-to-charge ratio.
| Impurity | Potential m/z [M+H]⁺ | Potential m/z [M-H]⁻ |
| This compound | 235.9/237.9 | 233.9/235.9 |
| 2-chloro-4-hydroxynicotinic acid | 174.0 | 172.0 |
| 4-bromo-2-chloronicotinamide | 234.9/236.9 | - |
| Isomeric bromo-2-chloronicotinic acids | 235.9/237.9 | 233.9/235.9 |
Note: The m/z values will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
IV. Visualization of Synthetic Pathways and Impurity Formation
Diagram 1: Sandmeyer Reaction Pathway and Impurity Formation
Caption: Sandmeyer synthesis of this compound and common side reactions.
Diagram 2: Hydrolysis of Nitrile Precursor
Caption: Hydrolysis of 4-bromo-2-chloro-3-cyanopyridine showing the amide intermediate.
V. References
-
5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from --INVALID-LINK--
-
Sandmeyer reaction. (2023, December 19). In Wikipedia. Retrieved from --INVALID-LINK--
-
Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(4), 671-677.
-
Precursors and products from the Sandmeyer reaction. (2018). Tetrahedron, 74(38), 5598-5606.
-
Why is bromination more regioselective then chlorination? My professor explained the difference in regioselectivity in terms of Hammond's postulate, but i couldn't understand his reasoning. (2018, February 6). Reddit. Retrieved from --INVALID-LINK--
-
Sandmeyer reaction. (2020, September 24). L.S.College, Muzaffarpur. Retrieved from --INVALID-LINK--
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. (2010). Journal of Chromatography B, 878(24), 2235-2241.
-
This compound. (n.d.). BLD Pharm. Retrieved from --INVALID-LINK--
-
Common side reactions in Sandmeyer and azo coupling reactions. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Computer Science Research, 59, 620-623.
-
Waters, W. A. (1942). Sandmeyer, and related reactions. Chemical Reviews, 31(1), 1-100.
-
Perlík, F., Klimeš, J., & Dofková, L. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(4), 578-585.
-
Wang, Z., He, G., & Chen, G. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14897-14911.
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP. (2020). Chemical Science, 11(34), 9144-9149.
-
Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). (2020, December 11). Phenomenex. Retrieved from --INVALID-LINK--
-
Dong, Y., Guo, C., Bai, Y., & Ren, J. (2018). Regioselective chlorination and bromination. Asian Journal of Organic Chemistry, 7(10), 2094-2098.
-
4-Bromo-2-chloronicotinonitrile. (n.d.). Dongguan Kangrun Experimental Technology Co., Ltd. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Chemicalbridge. Retrieved from --INVALID-LINK--
-
What are the properties, synthesis, and applications of 6-Bromonicotinic acid? (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
Process for producing 4-bromo-2-chlorophenols. (1980). U.S. Patent No. 4,223,166.
-
4-Bromo-6-chloronicotinic acid. (n.d.). Biosynth. Retrieved from --INVALID-LINK--
-
Method for preparing 2-chloronicotinic acid. (2015). Chinese Patent No. CN104591965A.
-
Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. (2022). Biomedical Chromatography, 36(6), e5351.
-
Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. (2001). European Patent No. EP1102749B1.
-
4-Bromo-6-chloronicotinic Acid. (n.d.). LGC Standards. Retrieved from --INVALID-LINK--
-
Spectroscopic Characterization of (4-Bromo-2,5-dimethoxyphenyl)boronic acid: A Technical Guide. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. (2019). Chinese Patent No. CN109824895A.
-
Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990). U.S. Patent No. 4,960,896.
-
This compound. (n.d.). Arctom. Retrieved from --INVALID-LINK--
-
4-Bromo-2-chloronicotinonitrile. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
4-broMo-6-chloronicotinic acid(1256834-13-5) 1H NMR. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
Synthesis of Polysubstituted Benzenes. (2024, October 4). In Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Ripple, D. (2008). Recommended List of Common Impurities for Metallic Fixed-point Materials of the ITS-90. National Institute of Standards and Technology.
-
2-Bromo-5-chloronicotinic acid. (n.d.). ChemScene. Retrieved from --INVALID-LINK--
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5483.
-
4-Bromo-6-chloronicotinic acid. (n.d.). AiFChem. Retrieved from --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bevital.no [bevital.no]
- 9. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 11. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-chloronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloronicotinic acid. This substrate presents a unique set of challenges due to its trifunctional nature: a reactive C-Br bond, a more inert C-Cl bond, and a coordinating carboxylic acid group on an electron-deficient pyridine ring. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Chemoselectivity and Site Control
Q1: My reaction is giving a mixture of products, with coupling at both the 4-bromo and 2-chloro positions. How can I achieve selective coupling at the 4-bromo position?
A1: Achieving high chemoselectivity for the C-4 (bromo) position over the C-2 (chloro) position is the primary challenge with this substrate. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-OTf >> C-Cl.[1] This intrinsic difference is your main tool for achieving selectivity.
-
Explanation of Causality: The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage and subsequent insertion by the palladium catalyst.[2] For heteroaryl halides, the position of the halogen relative to the heteroatom also plays a significant role; halides alpha to the nitrogen (like the 2-chloro group) are electronically activated.[1][2] However, the C-Br bond's greater reactivity usually dominates under standard conditions.[2]
-
Troubleshooting Steps:
-
Use "Standard" Catalysts: Start with less reactive, traditional catalyst systems. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often sufficient to activate the C-Br bond without significantly engaging the C-Cl bond, especially at lower temperatures.[2][3]
-
Avoid Highly Active Ligands (Initially): Steer clear of highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in your initial screens if you desire C-4 selectivity.[1] These highly active ligands are designed to facilitate the activation of less reactive bonds, such as C-Cl, and can erode the selectivity.[1][4]
-
Control the Temperature: Lower reaction temperatures (e.g., 60-80 °C) can enhance selectivity. The higher activation energy required for C-Cl bond cleavage is less likely to be overcome at milder temperatures.
-
Q2: I want to perform a sequential coupling, first at the 4-bromo position and then at the 2-chloro position. What conditions should I use for the second step?
A2: Once you have successfully and selectively coupled at the 4-position, the remaining 2-chloro-4-aryl-nicotinic acid is a less reactive substrate. To achieve the second coupling at the C-2 position, you will need to employ more forcing conditions and a more active catalyst system.
-
Recommended Conditions for C-2 Coupling:
-
Catalyst/Ligand: This is where highly active, bulky, and electron-rich ligands are necessary. Systems like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or tBu₃P are excellent candidates.[5] These ligands promote the challenging oxidative addition to the C-Cl bond.[5]
-
Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often required.
-
Temperature: Higher temperatures (e.g., 100-120 °C) will likely be necessary to drive the reaction to completion.
-
Managing the Carboxylic Acid Group
Q3: My reaction is sluggish or fails completely. Could the carboxylic acid group be the problem?
A3: Yes, the carboxylic acid group is a critical factor to consider, though it does not have to be a reaction-killer. Its primary effects are on base stoichiometry and substrate solubility.
-
Base Stoichiometry: The acidic proton of the carboxylic acid will be deprotonated by the base in the reaction mixture. You must use enough base to both neutralize the carboxylic acid and facilitate the catalytic cycle (specifically the transmetalation step).[6]
-
Solution: Always use at least one extra equivalent of base relative to your this compound. A common practice is to use 2-3 equivalents of base in total.
-
-
Solubility Issues: Under basic conditions, the substrate will form a carboxylate salt. This salt may have poor solubility in common non-polar organic solvents like toluene or even THF.[6] If your substrate is not sufficiently soluble, the reaction will be slow or may not proceed at all.
-
Solution:
-
Solvent Choice: Employ more polar aprotic solvents like DMF or use a biphasic solvent system such as 1,4-dioxane/water or THF/water.[7] The presence of water can help dissolve the inorganic base and the carboxylate salt, facilitating the reaction.[7]
-
Vigorous Stirring: If using a biphasic system, ensure vigorous stirring to maximize the interfacial area between the two phases.
-
-
-
Catalyst Inhibition: While less common, it has been suggested that the carboxylate can coordinate to the palladium center, potentially stabilizing a Pd(II) intermediate and inhibiting the catalytic cycle.[8]
-
Troubleshooting: If you suspect catalyst inhibition, especially when using a Pd(II) precatalyst like Pd(OAc)₂, try switching to a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[8]
-
Q4: Am I at risk of decarboxylation of my nicotinic acid substrate?
A4: Under typical Suzuki-Miyaura conditions, significant decarboxylation is unlikely. Palladium-catalyzed decarboxylation usually requires specific conditions, such as the presence of an oxidant and often higher temperatures than those used for a standard Suzuki coupling.[9][10] While it's a potential side reaction to be aware of, especially if you are using very high temperatures (>120-140 °C), it is not a primary concern with optimized Suzuki protocols. If you observe significant formation of the decarboxylated byproduct, consider lowering the reaction temperature.
General Troubleshooting
Q5: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling (the formation of a biaryl from two molecules of the boronic acid) is often a result of oxygen in the reaction system. Oxygen can facilitate the oxidative homocoupling of the boronic acid and can also lead to the oxidation and deactivation of the Pd(0) catalyst.
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]
-
Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout the entire process, from reagent addition to heating.[7]
-
Use a Pd(II) Precatalyst: Pd(II) precatalysts are generally more stable to air than Pd(0) sources. The active Pd(0) species is generated in situ, which can minimize its exposure to oxygen.
-
Q6: My reaction has stalled, and I see starting material remaining. What should I do?
A6: A stalled reaction can be due to several factors, most commonly related to catalyst deactivation or reagent issues.
-
Troubleshooting Checklist:
-
Catalyst Activity: Is your palladium source old or potentially degraded? Try a fresh bottle of catalyst. Phosphine ligands can also oxidize over time.[11]
-
Boronic Acid Quality: Boronic acids can degrade over time, especially through protodeboronation (replacement of the boronic acid group with a hydrogen).[11] Use fresh, high-purity boronic acid. If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which is cleaved in situ.[11]
-
Base Quality: Ensure your base is finely powdered and dry. Clumps of base will have lower surface area and reduced effectiveness.
-
Inert Atmosphere: Re-check that your system is free of oxygen.
-
Temperature: If you are running the reaction at a low temperature, a modest increase (e.g., from 80 °C to 100 °C) might be sufficient to overcome the activation barrier.
-
Data Presentation: Recommended Reaction Conditions
The following table provides a starting point for optimizing the selective Suzuki-Miyaura coupling at the 4-bromo position of this compound.
| Component | Recommendation | Rationale & Key Considerations |
| Aryl Halide | This compound | 1.0 equivalent (limiting reagent) |
| Boronic Acid | Arylboronic Acid | 1.1–1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (3-5 mol%) + PPh₃ (6-10 mol%) | A less active catalyst system favors selective reaction at the C-Br bond.[2][3] |
| Base | K₃PO₄ or K₂CO₃ | 2.5–3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF | 0.1–0.2 M |
| Temperature | 80–100 °C | Balances reaction rate with selectivity, minimizing C-Cl coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[11] |
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the 4-Bromo Position
This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer, and inert gas line (Argon or Nitrogen).
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed deionized water (e.g., in a 4:1 ratio to achieve a final concentration of 0.1 M with respect to the nicotinic acid). Stir the suspension for 5 minutes. Finally, add the Pd(PPh₃)₄ catalyst.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots from the reaction mixture.
-
Work-up: Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with water and acidify to pH 3-4 with 1 M HCl to precipitate the carboxylic acid product.
-
Purification: Filter the resulting solid, wash thoroughly with water, and then a small amount of cold diethyl ether to remove non-polar impurities. Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography (using an acidic modifier in the eluent if tailing is an issue).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Development of a catalytic aromatic decarboxylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
preventing debromination in reactions with 4-Bromo-2-chloronicotinic acid
Welcome to the technical support center for 4-Bromo-2-chloronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-tested insights to help you navigate the nuances of its reactivity, with a particular focus on preventing the common side reaction of debromination. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical challenges you may encounter.
Understanding the Reactivity of this compound
This compound is a dihalogenated pyridine derivative offering two distinct reactive sites for cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This difference in reactivity allows for selective functionalization at the 4-position while retaining the chlorine atom for subsequent transformations. However, under certain conditions, the desired coupling reaction can be plagued by a competing hydrodehalogenation (in this case, debromination) reaction, leading to the formation of 2-chloronicotinic acid as a significant byproduct.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of debrominated byproduct in my Suzuki-Miyaura coupling reaction. What is the primary cause of this side reaction?
A1: The formation of a debrominated byproduct in a Suzuki-Miyaura coupling is a common issue known as hydrodehalogenation. This side reaction typically occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the desired product. In the case of debromination, the Ar-Pd(II)-Br intermediate reacts with a hydride to form an Ar-Pd(II)-H species, which then undergoes reductive elimination to yield the debrominated arene and regenerates the Pd(0) catalyst.[1] The source of the hydride can be varied and is often solvent or base-dependent.
Q2: How does the choice of base influence the extent of debromination?
A2: The base plays a critical role in the catalytic cycle of cross-coupling reactions, but an inappropriate choice can exacerbate debromination. Strong bases, particularly those containing β-hydrides like sodium ethoxide, or those that can generate species that act as hydride donors, can promote the formation of the undesired Ar-Pd(II)-H intermediate. Weaker inorganic bases are often preferred to minimize this side reaction.[2] For instance, switching to a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be effective in reducing debromination.[2]
Q3: Can the phosphine ligand affect the selectivity between the desired coupling and debromination?
A3: Absolutely. The phosphine ligand is a key modulator of the catalyst's electronic and steric properties.[3] Electron-rich and bulky phosphine ligands generally accelerate the rates of both oxidative addition and reductive elimination. By promoting a faster rate of reductive elimination of the desired coupled product, the lifetime of the Ar-Pd(II)-X intermediate is reduced, thus minimizing the opportunity for it to undergo undesired side reactions like hydrodehalogenation. Ligands like SPhos or XPhos are often employed to achieve this.
Q4: I want to perform a Sonogashira coupling at the 4-position. What are the key considerations to avoid debromination?
A4: Sonogashira couplings are also susceptible to debromination.[4][5][6][7] Key considerations include:
-
Copper Co-catalyst: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions can sometimes reduce side reactions.
-
Base Selection: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is dry and of high purity.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize debromination.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial, as oxidative processes can lead to catalyst decomposition and promote side reactions.
Q5: Is it possible to selectively perform a Buchwald-Hartwig amination at the 4-position without affecting the 2-chloro substituent?
A5: Yes, selective C-N coupling at the C-Br bond is achievable. The general principles for avoiding debromination in other cross-coupling reactions apply here as well. The choice of a suitable palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Josiphos or Buchwald's biaryl phosphine ligands), and an appropriate base (e.g., NaOtBu, K₃PO₄) is crucial for a successful and selective transformation.[8][9][10][11][12]
Troubleshooting Guide: Minimizing Debromination
This section provides a systematic approach to troubleshoot and optimize your reaction conditions to suppress the formation of the debrominated byproduct, 2-chloronicotinic acid.
Issue: Significant Formation of Debrominated Byproduct (>10%)
This is the most common problem encountered when working with this compound. The following workflow will guide you through a logical optimization process.
Caption: A logical workflow for troubleshooting debromination.
Detailed Troubleshooting Steps:
-
Optimize the Base: This is often the most impactful parameter.
-
Recommendation: Switch from strong bases like alkoxides (e.g., NaOEt, NaOtBu) to milder inorganic bases.
-
Protocol: Set up parallel reactions screening K₃PO₄, Cs₂CO₃, and KF. Use 2-3 equivalents of the base.
-
-
Select an Appropriate Ligand: The ligand choice is critical for catalyst performance.
-
Recommendation: Employ bulky, electron-rich phosphine ligands that promote rapid reductive elimination.
-
Protocol: Screen ligands such as SPhos, XPhos, or RuPhos. A 1:2 Pd:Ligand ratio is a good starting point.
-
-
Lower the Reaction Temperature: Higher temperatures can accelerate side reactions.
-
Recommendation: Determine the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Protocol: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress over a longer period.
-
-
Solvent Choice: The solvent can influence the solubility of reagents and the reaction mechanism.
-
Recommendation: Aprotic solvents are generally preferred.
-
Protocol: Screen common solvents like dioxane, THF, and toluene. Ensure the solvent is anhydrous and degassed.
-
-
Reagent Purity and Inert Atmosphere: Impurities can act as hydride donors or catalyst poisons.
-
Recommendation: Use high-purity reagents and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Protocol: Degas the solvent and reaction mixture thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
Quantitative Data Summary:
| Parameter | Condition A (High Debromination) | Condition B (Optimized) | Expected Outcome |
| Base | NaOtBu | K₃PO₄ | Reduced hydride formation |
| Ligand | PPh₃ | SPhos | Faster reductive elimination |
| Temperature | 110 °C | 80 °C | Lower rate of side reactions |
| Solvent | Ethanol | Dioxane | Aprotic, less likely to be a hydride source |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the selective coupling of an arylboronic acid at the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of dioxane.
-
Evacuate and backfill the reaction vessel with argon three times.
-
Add the dioxane and the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Mechanistic Insights
Understanding the underlying mechanisms is key to rational problem-solving. Below is a simplified representation of the desired catalytic cycle and the competing debromination pathway.
Caption: Competing pathways of Suzuki coupling and debromination.
The key to preventing debromination is to accelerate the transmetalation and reductive elimination steps relative to the hydride abstraction pathway. This is achieved through the judicious selection of ligands, bases, and reaction conditions as outlined in the troubleshooting guide.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. cfmot.de [cfmot.de]
- 4. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Improving the Yield of 4-Bromo-2-chloronicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloronicotinic acid. This document is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and improve overall yield and purity. As a key intermediate in the development of pharmaceuticals and agrochemicals, a robust and reproducible synthesis of this molecule is critical.
The predominant and most reliable method for synthesizing this compound is via a Sandmeyer reaction, starting from 4-Amino-2-chloronicotinic acid. This guide focuses on this transformation, addressing the nuanced challenges of both the initial diazotization and the subsequent copper-catalyzed bromination.
Core Synthetic Workflow
The conversion of 4-Amino-2-chloronicotinic acid to this compound is a two-stage process. Understanding the function of each stage is paramount to troubleshooting.
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using a nitrite source in a cold, acidic medium.
-
Sandmeyer Reaction: The diazonium group is replaced by a bromine atom, a transformation catalyzed by a copper(I) salt.[1] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2]
Below is a high-level visualization of this workflow.
References
Technical Support Center: Troubleshooting Low Reactivity in 4-Bromo-2-chloronicotinic Acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the use of 4-bromo-2-chloronicotinic acid in palladium-catalyzed cross-coupling reactions. The inherent electronic and steric properties of this substrate can present unique challenges, leading to low reactivity and undesirable side reactions. This resource will equip you with the knowledge to diagnose and overcome these hurdles.
Understanding the Reactivity of this compound
This compound is a valuable building block, but its structure presents a nuanced reactivity profile. The pyridine ring is electron-deficient, which can influence the rate-determining oxidative addition step in many cross-coupling reactions.[1] Furthermore, the presence of two halogen atoms at positions 2 and 4, along with a carboxylic acid group at position 3, introduces steric and electronic factors that must be carefully considered when designing a synthetic strategy.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[2][3] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[2][3] In this compound, the C-Br bond is therefore expected to be more reactive than the C-Cl bond.
Troubleshooting Guide: Low Coupling Reaction Yields
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low conversion of my this compound in a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve the yield?
Low conversion in a Suzuki-Miyaura coupling of this substrate often points to issues with the catalytic cycle, particularly the oxidative addition and transmetalation steps. The electron-deficient nature of the pyridine ring can make oxidative addition more challenging than with electron-rich aryl bromides.[1]
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion:
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.
Detailed Recommendations:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] For electron-deficient and potentially sterically hindered substrates, more robust catalyst systems are often required.
-
Employ Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting oxidative addition and stabilizing the catalytic species.[5][6][7]
-
Consider Modern Precatalysts: Using a well-defined palladium(II) precatalyst, such as a palladacycle, can ensure the efficient in situ generation of the active Pd(0) species.[6][8]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Use a Stronger Base: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[6]
-
Ensure Base Quality: The base should be finely powdered to maximize its surface area and reactivity.
-
-
Reaction Conditions:
-
Increase Temperature: Higher temperatures can help overcome the activation energy for sluggish reactions. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.[6]
-
Ensure Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[6][9] Rigorously degas your solvent and maintain the reaction under an inert atmosphere (argon or nitrogen).
-
-
Solvent System:
-
Solubility is Key: Ensure that all reactants, particularly the this compound, are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is common for Suzuki reactions. The addition of water can sometimes be crucial for the efficacy of inorganic bases.[1]
-
-
Boronic Acid Quality:
-
Check for Degradation: Boronic acids can be prone to decomposition, especially if they are electron-deficient.[6] Use a fresh, high-quality boronic acid or consider converting it to a more stable boronate ester.
-
Q2: I am observing significant amounts of dehalogenated and/or decarboxylated byproducts. How can I minimize these side reactions?
Dehalogenation (replacement of a halogen with a hydrogen) and decarboxylation are common side reactions with substrates like this compound.
Minimizing Side Reactions:
| Side Reaction | Likely Cause(s) | Recommended Solutions |
| Dehalogenation | Formation of palladium-hydride species from base, solvent (e.g., alcohols), or trace water.[10] | 1. Ligand Choice: Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination.[10] 2. Base Selection: Opt for weaker inorganic bases like K₂CO₃ or phosphate bases (K₃PO₄) over strong alkoxide bases.[10] 3. Solvent System: Use aprotic solvents like dioxane or toluene.[10] If an alcohol is necessary, use it as a co-solvent at lower concentrations. |
| Decarboxylation | The nicotinic acid moiety can be susceptible to decarboxylation at elevated temperatures.[11][12][13][14][15] | 1. Lower Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures. 2. Protecting Group Strategy: Consider protecting the carboxylic acid as an ester to prevent decarboxylation. This will add extra steps to your synthesis but can be effective. |
Q3: My Buchwald-Hartwig amination of this compound is sluggish. What adjustments should I make?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but can be challenging with heteroaryl halides.[16][17]
Optimizing Buchwald-Hartwig Amination:
Caption: Key optimization points for Buchwald-Hartwig amination.
-
Ligand Selection is Crucial: The development of sterically hindered, electron-rich phosphine ligands has been paramount to the success of the Buchwald-Hartwig reaction.[16] Consider using ligands such as Josiphos, Xantphos, or Buchwald's biarylphosphine ligands. Bidentate phosphine ligands like DPPF can also be effective.[16]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice.
-
Amine Coupling Partner: If you are using ammonia, consider using an ammonia equivalent, such as benzophenone imine, which can be easier to handle and lead to higher yields.[17]
-
Solvent and Temperature: Toluene and dioxane are common solvents. The reaction may require heating to proceed at a reasonable rate.
Frequently Asked Questions (FAQs)
Q: Which position on this compound is more reactive, the 4-bromo or the 2-chloro?
A: Based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F), the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position.[2][3] This allows for selective coupling at the 4-position under carefully controlled conditions.
Q: Can I perform a Heck coupling with this compound?
A: Yes, a Heck coupling should be feasible at the 4-bromo position. The Heck reaction involves the coupling of an aryl halide with an alkene.[18][19] Similar to other palladium-catalyzed reactions, you will likely need an active catalyst system, a suitable base (e.g., triethylamine, potassium carbonate), and an appropriate solvent.[19] Given the electron-deficient nature of the substrate, the reaction may require elevated temperatures.[18]
Q: My reaction mixture turns black. Is this a sign of failure?
A: Not necessarily. The formation of finely divided palladium metal (palladium black) can cause the reaction mixture to turn black. While this can indicate catalyst decomposition, some catalyst systems normally appear black during the reaction.[1] The key indicator of success is the formation of the desired product, which should be monitored by techniques such as TLC, LC-MS, or GC-MS.
Q: How can I improve the solubility of this compound in my reaction?
A: The carboxylic acid group can limit solubility in nonpolar organic solvents. Consider the following:
-
Solvent Mixtures: Use a mixture of a polar aprotic solvent (e.g., DMF, DMSO) and a less polar solvent (e.g., toluene, dioxane).
-
Esterification: Converting the carboxylic acid to an ester will increase its solubility in a wider range of organic solvents.
-
Base Choice: The use of an appropriate base will form the carboxylate salt, which may have different solubility properties.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[6]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[6]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[6]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound
This protocol is a general guideline for the amination of this compound.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos, 2-4 mol%).
-
Solvent Addition: Add degassed anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. youtube.com [youtube.com]
- 15. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-chloronicotinic Acid Reaction Products
Welcome to the Technical Support Center for troubleshooting the removal of residual palladium catalysts from reaction products involving 4-Bromo-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for achieving the high purity standards required in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product?
A1: Palladium is a common transition-metal catalyst used in various cross-coupling reactions to synthesize complex molecules.[1] However, residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products to ensure patient safety.[2] Therefore, effective removal of palladium is a critical step in the purification process.
Q2: What are the common forms of residual palladium in a reaction mixture?
A2: Residual palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, colloidal nanoparticles, and palladium bound to ligands or the product itself. The specific form of palladium depends on the reaction conditions, ligands used, and work-up procedures. Understanding the nature of the palladium species is crucial for selecting the most effective removal strategy.
Q3: What are the primary methods for removing palladium catalysts?
A3: The main strategies for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials like activated carbon or specialized scavengers that bind to palladium.
-
Chromatography: Separating the desired product from palladium species based on their differential affinity for a stationary phase.
-
Extraction: Using liquid-liquid extraction techniques, often leveraging the chemical properties of the product and the palladium complexes.
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.
Q4: I performed a simple filtration after my reaction, but still detect high levels of palladium. Why?
A4: Simple filtration is generally only effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or precipitated palladium metal.[3] Soluble palladium complexes, which are common in many cross-coupling reactions, will pass through a standard filter.[3] Therefore, additional purification steps are typically necessary to remove these soluble species.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the removal of palladium from this compound reaction products.
Issue 1: High Levels of Residual Palladium After Standard Work-up
Possible Cause: The palladium species are soluble in the organic phase and are not removed by simple extraction or filtration. The acidic nature of this compound and the presence of the pyridine nitrogen can lead to complex formation with palladium, enhancing its solubility.
Solutions:
1. Scavenger Treatment:
-
Rationale: Scavengers are materials with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[2]
-
Recommended Scavengers:
-
Thiol-based scavengers: Highly effective for a broad range of palladium species.
-
Amine-based scavengers: Can be effective, particularly for certain palladium complexes.
-
Activated Carbon: A cost-effective option, but may lead to product loss through non-specific adsorption.
-
Experimental Protocol: Screening Palladium Scavengers
-
Sample Preparation: Dissolve a small, representative sample of your crude this compound product in a suitable organic solvent (e.g., THF, DMF).
-
Scavenger Addition: To separate vials, add different scavengers (e.g., silica-thiol, polymer-bound amine, activated carbon) at a starting ratio of 10-20 weight equivalents relative to the initial palladium catalyst loading.
-
Stirring and Time: Stir the mixtures at room temperature for 2-4 hours. In some cases, gentle heating (e.g., 40-50 °C) can improve efficiency, but should be monitored to prevent product degradation.
-
Filtration: Filter each mixture through a syringe filter (0.45 µm) to remove the scavenger.
-
Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Optimization: Based on the results, select the most effective scavenger and optimize the amount, temperature, and time for the best performance with minimal product loss.
2. Acid-Base Extraction:
-
Rationale: The carboxylic acid functionality of this compound allows for its selective extraction into an aqueous basic solution, leaving less polar, neutral palladium complexes in the organic phase.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic phase with a mild aqueous base solution (e.g., 1M sodium bicarbonate or sodium carbonate). The this compound will move to the aqueous phase as its carboxylate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining organic-soluble impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified this compound.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum.
-
Decision Workflow for Palladium Removal
Caption: Decision workflow for selecting a palladium removal strategy.
Issue 2: Product Loss During Purification with Activated Carbon
Possible Cause: Activated carbon has a high surface area and can adsorb not only palladium but also the desired product, leading to a significant decrease in yield.
Solutions:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low loading (e.g., 1-2 wt% relative to the crude product) and gradually increase it while monitoring both palladium levels and product recovery.
-
Slurry Washing: After filtering the activated carbon, wash the carbon cake with a fresh portion of the solvent to recover any adsorbed product.
-
Alternative Adsorbents: Consider using more selective scavengers, such as functionalized silica or polymers, which are designed to have a higher affinity for palladium over the organic product.
Issue 3: Inconsistent Results with Scavengers
Possible Cause: The effectiveness of a scavenger can be highly dependent on the reaction conditions and the specific palladium species present.
Solutions:
-
Scavenger Screening: As detailed in the protocol above, it is crucial to screen a variety of scavengers to find the most effective one for your specific reaction system.
-
Optimize Conditions: The performance of a scavenger can be influenced by solvent, temperature, and time. Systematically vary these parameters to optimize the scavenging process.
-
Consider Ligand Effects: The phosphine ligand used in the cross-coupling reaction can form stable complexes with palladium, making it difficult for the scavenger to bind. In such cases, a pre-treatment step to break up the palladium-ligand complex might be necessary, although this can be complex.
Comparative Data on Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Thiol-Based Scavengers | High selectivity for palladium, effective for various palladium species, low product loss. | Higher cost compared to activated carbon. | Reactions where high purity and yield are critical. |
| Amine-Based Scavengers | Can be effective for specific palladium complexes. | May be less broadly effective than thiol-based scavengers. | Screening in parallel with other scavenger types. |
| Activated Carbon | Low cost, readily available. | Can cause significant product loss, may not be effective for all palladium species. | Early-stage purifications or when cost is a primary concern. |
| Acid-Base Extraction | Can be highly effective for acidic products like this compound, cost-effective. | Requires the product to have an ionizable functional group, may require solvent swaps. | Purifying ionizable compounds from neutral palladium complexes. |
| Chromatography | Can achieve very high purity. | Can be time-consuming, requires significant solvent volumes, may not be scalable. | Small-scale purifications and for isolating highly pure material for analysis. |
| Crystallization | Can be a very effective final purification step. | Success is highly dependent on the solubility properties of the product and impurities. | Final purification step after initial palladium reduction. |
Workflow for Scavenger Selection and Optimization
Caption: A systematic workflow for selecting and optimizing a palladium scavenger.
References
stability and degradation of 4-Bromo-2-chloronicotinic acid
Welcome to the technical support resource for 4-Bromo-2-chloronicotinic acid (CAS No. 1060805-68-6). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common questions and troubleshooting scenarios related to its stability and degradation, providing field-proven insights and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and prevent degradation. Based on safety data sheets and best practices, the following conditions are recommended:
-
Temperature: Store in a refrigerator at 2°C - 8°C.[1][2] Some suppliers recommend room temperature, but refrigeration is preferable for long-term stability to minimize the rate of potential decomposition reactions.[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][3] This is crucial to prevent oxidative degradation and reactions with atmospheric moisture.
-
Container: Keep the container tightly sealed to prevent moisture ingress.[4][5][6][7] Containers that have been opened should be carefully resealed and kept upright.[4]
-
Light: Store in a dark place, away from direct light, to prevent photolytic degradation.[5]
The causality is straightforward: reduced temperature slows chemical kinetics, an inert atmosphere prevents oxidation, and protection from light and moisture averts photolytic and hydrolytic degradation pathways.
Q2: What chemical incompatibilities should I be aware of when working with this compound?
A2: this compound is incompatible with several classes of reagents. Contact with these substances can lead to vigorous reactions and complete degradation of the material.
-
Strong Oxidizing Agents: These can react with the pyridine ring and carboxylic acid functional groups.
-
Strong Bases: Bases can readily deprotonate the carboxylic acid. At elevated temperatures, they may also promote nucleophilic substitution (hydrolysis) of the halogen substituents.[7]
-
Strong Acids: While the pyridine nitrogen is weakly basic, strong acids can cause protonation and may catalyze unwanted side reactions, particularly at high temperatures.[7]
Always consult the Safety Data Sheet (SDS) before introducing new reagents into a reaction mixture.[4][6][7][8]
Q3: What are the primary visual or physical signs of degradation?
A3: The pure compound is typically an off-white or white powder/crystal.[9] The most common sign of degradation is a change in color , often to yellow or brown. This indicates the formation of chromophoric impurities. Other signs can include a change in texture, clumping (suggesting moisture absorption), or poor solubility compared to a reference sample. If any of these signs are observed, it is imperative to re-analyze the material's purity before use.
Q4: What hazardous decomposition products are formed under high heat or fire conditions?
A4: In the event of a fire or exposure to extreme temperatures, thermal decomposition will occur. The resulting hazardous gases include:
Firefighting should be conducted with appropriate personal protective equipment, including a self-contained breathing apparatus.[4][6][7]
Troubleshooting Guide: Experimental Scenarios
Q1: My sample has developed a yellow tint. Can I still use it for my synthesis?
A1: A yellow tint is a strong indicator of impurity formation. Using this material without purification could lead to lower reaction yields, the formation of complex side products, and difficulties in product purification.
Recommended Action:
-
Do not use it directly. The impurities may be more reactive than the parent compound and interfere with your reaction.
-
Assess Purity: Use an analytical technique like HPLC (see Protocol 1) or LC-MS to quantify the purity and identify the number and relative abundance of impurity peaks.
-
Purify if Necessary: If the purity is below your experimental threshold (e.g., <95%), purification by recrystallization may be possible. A solvent system should be chosen based on the properties of the expected impurities.
Q2: My reaction is giving a lower yield than expected, and I suspect the starting material is the cause. How can I confirm this?
A2: Sub-optimal yield is a classic consequence of using degraded starting material.
Troubleshooting Workflow:
-
Purity Check: Immediately analyze a sample of the this compound lot used via HPLC or ¹H NMR to confirm its purity and structural integrity. Compare this to the Certificate of Analysis (CoA) provided by the supplier.
-
Reaction Condition Stability: Consider if the reaction conditions themselves could be degrading the starting material. For example, prolonged heating in the presence of a nucleophilic solvent or a strong base could be consuming the compound through a side reaction.
-
Run a Control Reaction: If possible, perform the reaction with a fresh, unopened bottle of the starting material and compare the results.
Q3: I see several new, unexpected peaks in my LC-MS analysis of a stressed sample. What are the likely degradation products?
A3: Based on the structure—a halogenated pyridine carboxylic acid—several degradation pathways are plausible under forced degradation conditions (see Protocol 2).
-
Hydrolysis: The chloro-substituent at the 2-position is activated towards nucleophilic aromatic substitution. Under aqueous basic or high-temperature aqueous acidic conditions, it can be hydrolyzed to form 4-Bromo-2-hydroxynicotinic acid .
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost, yielding 4-Bromo-2-chloropyridine . This is a common thermal degradation pathway for many aromatic carboxylic acids.
-
Dehalogenation: Reductive dehalogenation is also possible, though it typically requires a catalyst or specific reducing agents. This could lead to the formation of 2-chloronicotinic acid or 4-bromonicotinic acid.
The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols & Workflows
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a robust, self-validating method to assess the purity of this compound and detect degradation products.
1. Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents & Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Sample Diluent: 50:50 Acetonitrile:Water.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 20 minutes |
4. Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
5. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Vortex/sonicate to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the sample and integrate all peaks.
-
Calculate purity as % Area of the main peak relative to the total area of all peaks.
-
Degradation products will typically appear as new peaks, often with different retention times than the parent compound.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand degradation pathways and establish the stability-indicating nature of analytical methods.[10][11] This workflow is based on ICH guidelines.[10]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the 50:50 Acetonitrile:Water diluent.
2. Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate as described in the table below.
-
After incubation, quench the reaction as specified, then dilute with the sample diluent to the target concentration (e.g., 0.5 mg/mL) for HPLC analysis.
Forced Degradation Condition Summary
| Stress Condition | Reagent / Condition | Incubation | Quenching |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24h | Neutralize with 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 4h | Neutralize with 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp for 24h | N/A |
| Thermal | Dry Heat (Solid) | 80°C for 48h | Dissolve in diluent |
| Photolytic | UV/Vis Light | ICH standard exposure | N/A |
3. Analysis:
-
Analyze the control (unstressed) and all stressed samples using the HPLC method in Protocol 1.
-
Compare the chromatograms to identify and quantify degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.[12]
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
References
- 1. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 2. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. nbinno.com [nbinno.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-chloronicotinic Acid and Other Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Bromopyridine Reactivity
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, pyridines are indispensable building blocks.[1][2] Their functionalization is often achieved through cross-coupling reactions, with bromopyridines serving as versatile precursors.[3][4] The reactivity of these substrates, however, is not uniform and is intricately governed by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring.[1][5] This guide provides an in-depth comparison of the reactivity of 4-Bromo-2-chloronicotinic acid with other common bromopyridines, offering insights into how substituent effects dictate reaction outcomes.
The electron-deficient nature of the pyridine ring, owing to the electronegativity of the nitrogen atom, generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.[1] This makes the carbon atoms at the 2, 4, and 6 positions more electrophilic and susceptible to nucleophilic attack.[6][7] However, the interplay of electronic and steric factors introduced by other substituents can significantly modulate this inherent reactivity.
Comparative Reactivity Analysis
The reactivity of this compound is a product of the combined electronic and steric influences of its substituents: the bromo, chloro, and carboxylic acid groups. To understand its unique reactivity profile, we will compare it with simpler bromopyridines.
Electronic Effects of Substituents
The substituents on the pyridine ring play a crucial role in modulating its electron density and, consequently, its reactivity.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like the chloro and carboxylic acid moieties in this compound are electron-withdrawing. EWGs decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.[9] In the context of cross-coupling reactions, this enhanced electrophilicity can facilitate the oxidative addition step. The nitro group is another powerful EWG that significantly activates the ring for nucleophilic aromatic substitution (SNAr).[10][11][12]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methyl or amino groups, increase the electron density of the ring. This can make the pyridine less reactive towards nucleophiles but can influence the regioselectivity of reactions.[13]
The position of these groups relative to the bromine atom is also critical. For instance, in this compound, the chloro group at the 2-position and the carboxylic acid at the 3-position both contribute to the overall electronic landscape of the molecule.
Steric Hindrance
Steric hindrance, the spatial arrangement of atoms and groups near a reaction center, can significantly impact reaction rates.[14][15][16][17][18] In the case of this compound, the chloro group at the 2-position and the carboxylic acid at the 3-position create a more sterically crowded environment around the 4-bromo position compared to a simple 4-bromopyridine. This steric congestion can impede the approach of bulky nucleophiles or catalyst complexes, potentially slowing down reaction rates.[9]
Reactivity in Key Transformations
The true measure of a substrate's utility lies in its performance in key chemical transformations. Here, we compare the expected reactivity of this compound with other bromopyridines in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[3][19] The success of these reactions with bromopyridines depends heavily on the choice of catalyst and reaction conditions.[4]
Suzuki-Miyaura Coupling: This versatile reaction pairs an organoboron compound with an organic halide.[1][2] The general reactivity trend for halopyridines in Suzuki coupling is I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bonds.[2][3]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Rationale |
| 2-Bromopyridine | High | The C2-Br bond is activated by the adjacent nitrogen atom, facilitating oxidative addition.[20] |
| 3-Bromopyridine | Moderate | The C3-Br bond is less activated than the C2 or C4 positions. |
| 4-Bromopyridine | High | The C4-Br bond is activated by the nitrogen atom through resonance, making it susceptible to oxidative addition.[7] |
| This compound | Moderate to Low | The C4-Br bond is activated, but steric hindrance from the adjacent chloro and carboxylic acid groups may decrease the reaction rate. The electron-withdrawing nature of the substituents enhances the electrophilicity of the C4 position. |
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The electronic effects on the pyridine ring also play a significant role in this transformation.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper co-catalyst.[1]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring.[10] This reaction is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[10][11][12][21]
Given the presence of two halogen substituents in this compound, regioselectivity in SNAr becomes a key consideration. The chloro group at the 2-position is generally more susceptible to nucleophilic attack than the bromo group at the 4-position due to the stronger activation by the adjacent nitrogen atom.[7] The carboxylic acid group further influences the reactivity and can potentially direct the nucleophilic attack.
Experimental Protocols
For researchers looking to perform comparative studies, the following generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can serve as a starting point.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To compare the yield of the coupled product starting from different bromopyridines.
Materials:
-
Bromopyridine substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the bromopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Objective: To compare the yield of the aminated product starting from different bromopyridines.
Materials:
-
Bromopyridine substrate (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a reaction vessel.
-
Add the bromopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
Conclusion
The reactivity of this compound is a complex interplay of electronic and steric factors. While the electron-withdrawing nature of the chloro and carboxylic acid groups activates the pyridine ring towards nucleophilic attack and facilitates oxidative addition in cross-coupling reactions, the steric hindrance imposed by these same groups can temper this reactivity. In comparison to simpler bromopyridines, this compound is expected to be a moderately reactive substrate. For palladium-catalyzed cross-coupling reactions, the C4-Br bond is the likely site of reaction, though more forcing conditions or specialized catalyst systems may be required to overcome steric challenges. In nucleophilic aromatic substitution, the C2-Cl bond is the more probable site of attack. A thorough understanding of these principles is crucial for designing successful synthetic strategies utilizing this and other substituted bromopyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Technical Guide to the Synthesis and Regioselective Reactivity of 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Dihalogenated Nicotinic Acids
Halogenated nicotinic acid derivatives are foundational building blocks in the synthesis of complex organic molecules, finding extensive application in pharmaceutical and agrochemical research.[1][2] Their rigid pyridine core, combined with multiple reactive sites, allows for the construction of diverse molecular scaffolds. Among these, dihalogenated isomers are particularly valuable as they open the door to sequential and site-selective functionalization, enabling precise control over the final molecular architecture.
This guide provides a detailed examination of 4-Bromo-2-chloronicotinic acid, a versatile synthetic intermediate. We will first clarify a common point of confusion in its nomenclature before delving into its synthesis and, most critically, the differential reactivity of its two carbon-halogen bonds. By understanding the principles that govern its regioselectivity, researchers can harness this molecule's full potential for creating novel compounds.
A Note on Nomenclature
It is essential to clarify that This compound and 2-chloro-4-bromonicotinic acid refer to the exact same chemical entity. According to IUPAC naming conventions, substituents are listed in alphabetical order. Therefore, "this compound" is the preferred name. This guide will use this nomenclature throughout.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1060805-68-6 | [3] |
| Molecular Formula | C₆H₃BrClNO₂ | [4] |
| Molecular Weight | 236.45 g/mol | [4] |
| Appearance | Off-white to light yellow powder | Generic |
| Melting Point | Not consistently reported; related isomers melt in the 145-188°C range | [5] |
| Predicted Boiling Point | 343.9 ± 42.0 °C | [5] |
| Predicted Density | 1.917 ± 0.06 g/cm³ | [5] |
| Storage | 2-8°C, under inert atmosphere | [4] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are available from various commercial suppliers and databases, which should be consulted for lot-specific characterization.[3]
Synthesis Strategies
The synthesis of this compound is not trivial and often involves a multi-step sequence. A plausible and effective route begins with a commercially available, pre-functionalized pyridine precursor, such as 2-chloro-4-aminopyridine. This approach leverages a well-established Sandmeyer-type reaction for the introduction of the bromine atom.
Experimental Protocol: Synthesis via Sandmeyer Reaction and Oxidation
This protocol outlines a two-stage process: the conversion of an aminopyridine to a bromopyridine, followed by oxidation of a methyl group to the desired carboxylic acid (a hypothetical but common subsequent step).
Part A: Synthesis of 2-chloro-4-bromopyridine [6]
-
Diazotization: To a cooled (0 °C) solution of 2-chloro-4-aminopyridine (1.0 eq) in 48% aqueous hydrobromic acid, add bromine (3.0 eq) slowly.
-
Sandmeyer Reaction: Cool the mixture to -10 °C and add a solution of sodium nitrite (2.2 eq) in water dropwise, maintaining the low temperature.
-
Workup: After stirring, allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium sulfite until the color of bromine dissipates.
-
Extraction: Basify the solution with 35% aqueous sodium hydroxide and extract the product with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield 2-chloro-4-bromopyridine.
Part B: Oxidation to Carboxylic Acid (Illustrative) Following the synthesis of a suitable precursor like 2-chloro-4-bromo-3-methylpyridine, a strong oxidizing agent would be used.
-
Oxidation: Reflux the 2-chloro-4-bromo-3-methylpyridine intermediate with an aqueous solution of a strong oxidant, such as potassium permanganate (KMnO₄).
-
Workup: After the reaction is complete, filter the hot solution to remove manganese dioxide.
-
Isolation: Cool the filtrate and acidify with concentrated HCl to a pH of ~2. The desired product, this compound, will precipitate as a solid and can be collected by filtration and dried.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1060805-68-6|this compound|BLD Pharm [bldpharm.com]
- 4. 4-Bromo-6-chloronicotinic acid | 1256834-13-5 | GAC83413 [biosynth.com]
- 5. 2-Bromo-4-chloronicotinic acid | 1256833-88-1 [amp.chemicalbook.com]
- 6. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Navigating the Bioactive Landscape of 4-Bromo-2-chloronicotinic Acid Derivatives: A Comparative Guide
In the intricate world of drug discovery and development, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemistry to a myriad of therapeutic agents. Within this vast family, halogenated nicotinic acid derivatives have emerged as a particularly intriguing class of compounds, with their biological activities finely tuned by the nature and position of halide substituents. This guide delves into the biological landscape of derivatives of 4-Bromo-2-chloronicotinic acid, a scaffold poised with potential yet to be fully unlocked. We aim to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their known biological activities, supported by available experimental data, and to offer insights into the underlying structure-activity relationships.
The this compound Scaffold: A Primer
This compound presents a unique substitution pattern on the pyridine ring, featuring two distinct halogen atoms at positions that significantly influence the molecule's electronic properties and reactivity. The presence of a carboxylic acid group at the 3-position provides a convenient handle for derivatization, allowing for the synthesis of a diverse library of amides, esters, and other analogues. This chemical tractability, combined with the inherent biological relevance of the nicotinic acid core, makes it a compelling starting point for medicinal chemistry campaigns.
While extensive research has been conducted on various nicotinic acid derivatives, the specific biological profile of this compound and its direct offspring remains a developing field of study. This guide will synthesize the currently available data, drawing comparisons with related structures to illuminate potential therapeutic avenues.
Comparative Analysis of Biological Activities
The introduction of bromine and chlorine atoms onto the nicotinic acid backbone can profoundly impact a molecule's interaction with biological targets. Halogens can alter lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic properties. While specific data for this compound derivatives is emerging, we can draw parallels from related halogenated pyridines to anticipate their potential.
Antimicrobial Potential
Nicotinic acid derivatives have a documented history of antimicrobial activity. The substitution with halogens is a well-established strategy to enhance this property. While direct antimicrobial screening data for this compound derivatives is not extensively published, a related isomer, 4-Bromo-6-chloronicotinamide, has been noted for its potential antibacterial and antifungal applications[1]. This suggests that the combination of bromine and chlorine on the nicotinamide scaffold could be a promising motif for antimicrobial drug discovery. The mechanism of action for such compounds may involve the disruption of essential enzymatic pathways or interference with cell wall synthesis in microbial pathogens[1].
To provide a comparative perspective, the table below summarizes the antimicrobial activity of various nicotinic acid derivatives, highlighting the potential of halogenated scaffolds.
| Compound/Derivative Class | Target Organism(s) | Activity (MIC/IC50) | Reference |
| Nicotinic acid-derived acylhydrazones | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | MIC: 7.81–15.62 µg/mL | [1] |
| 5-nitrofuran substituted nicotinic acid derivative | Candida albicans | MIC = 15.62 µg/mL | [1] |
| 4-Bromo-6-chloronicotinamide (Isomer) | Bacteria, Fungi | Noted for potential activity | [1] |
Table 1: Comparative Antimicrobial Activity of Nicotinic Acid Derivatives. MIC: Minimum Inhibitory Concentration.
Anticancer Activity
The pyridine ring is a common feature in many anticancer drugs. The introduction of halogens can enhance the cytotoxic effects of these molecules. While direct anticancer screening data for derivatives of this compound is limited in publicly available literature, the broader class of halogenated nicotinic acid derivatives and related heterocyclic compounds has shown promise. For instance, various brominated and chlorinated heterocyclic compounds have demonstrated potent anticancer activity through mechanisms such as the inhibition of key enzymes or the induction of apoptosis.
Future research should focus on synthesizing and evaluating a library of this compound amides and esters against a panel of cancer cell lines to explore this potential therapeutic application.
Experimental Protocols: A Blueprint for Investigation
To facilitate further research in this area, this section provides standardized protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4-Bromo-2-chloronicotinamide Derivatives
A common and effective method for synthesizing amide derivatives from this compound involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, typically an acid chloride. This can be achieved by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.
-
Amide Bond Formation: The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. This reaction is typically performed at 0 °C to room temperature in an inert solvent.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 4-Bromo-2-chloronicotinamide derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of Antimicrobial Testing Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Structure-Activity Relationship (SAR) Insights and Future Directions
While the available data is limited, we can extrapolate potential structure-activity relationships for this compound derivatives based on general principles of medicinal chemistry.
-
The Role of the Amide/Ester Moiety: The nature of the R group in the amide or ester functionality will significantly influence the compound's properties. Introducing bulky or lipophilic groups could enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Conversely, incorporating polar or hydrogen-bonding moieties could improve aqueous solubility and interaction with polar active sites. A systematic variation of this group is crucial for optimizing activity.
-
The Influence of Halogen Positioning: The 4-bromo and 2-chloro substitution pattern creates a distinct electronic and steric environment. The electron-withdrawing nature of the halogens can affect the pKa of the pyridine nitrogen and the reactivity of the carbonyl group. Future studies could explore the synthesis and evaluation of other bromo-chloro isomers of nicotinic acid to understand the impact of halogen positioning on biological activity.
The field of this compound derivatives is ripe for exploration. The synthesis of a diverse library of amides and esters, followed by systematic screening for antimicrobial and anticancer activities, is a logical and promising next step. Such studies will not only uncover novel bioactive compounds but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of halogenated nicotinic acids.
Conclusion
This guide has provided a comparative overview of the known and potential biological activities of this compound derivatives. While the current body of research is nascent, the chemical tractability of the scaffold and the promising activities of related halogenated nicotinic acids suggest that this is a fertile ground for the discovery of new therapeutic agents. By providing standardized experimental protocols and highlighting key areas for future investigation, we hope to catalyze further research into this intriguing class of compounds and unlock their full therapeutic potential.
References
The Multifaceted Nature of Nicotinic Acid: A Comparative Guide to Structure-Activity Relationships in Drug Design
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Nicotinic Acid - Beyond a Simple Vitamin
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, playing a crucial role as a precursor to the coenzymes NAD and NADP. However, its pharmacological activities extend far beyond its nutritional role. For decades, nicotinic acid has been a cornerstone in the management of dyslipidemia, valued for its ability to lower "bad" cholesterol (LDL) and raise "good" cholesterol (HDL).[1] This guide delves into the intricate structure-activity relationships (SAR) of substituted nicotinic acids, exploring how modifications to this simple pyridinecarboxylic acid scaffold can dramatically alter its biological activity, paving the way for novel therapeutics with improved potency and selectivity. We will provide a comparative analysis of substituted nicotinic acids targeting three distinct and therapeutically relevant proteins: the G-protein coupled receptor 109A (GPR109A), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2). This guide will furnish researchers with the foundational knowledge, experimental data, and detailed protocols necessary to navigate the chemical space of nicotinic acid derivatives in their drug discovery endeavors.
I. The GPR109A Agonist Profile: Targeting Dyslipidemia and Beyond
The primary molecular target for the lipid-lowering effects of nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in lipolysis. This section explores the SAR of nicotinic acid analogs as GPR109A agonists.
Core Pharmacophore and Key Interactions
Molecular modeling and mutagenesis studies have revealed the key structural features required for GPR109A activation. The pharmacophore for GPR109A agonists generally consists of a carboxylic acid moiety, which forms a crucial ionic bond with a conserved arginine residue (Arg111) in the third transmembrane domain (TMH3) of the receptor.[2][3] The pyridine ring of nicotinic acid is thought to be situated within a binding pocket formed by residues from TMH2, ECL1, ECL2, and TMH7, with specific interactions involving Trp91, Ser178, Phe276, and Tyr284.[3]
dot
Caption: General pharmacophore model for GPR109A agonists.
Comparative Activity of Substituted Nicotinic Acid Analogs at GPR109A
Systematic modification of the nicotinic acid scaffold has led to the discovery of potent and selective GPR109A agonists. The following table summarizes the binding affinities of selected analogs.
| Compound | Substitution | Target | Assay Type | IC50/Ki (nM) | Reference |
| Nicotinic Acid | Unsubstituted | Human GPR109A | [3H]Nicotinic Acid Binding | 130 | [4] |
| Acifran | 5-Methylpyrazole-3-carboxylic acid | Human GPR109A | Functional Assay | ~50 | [5] |
| MK-1903 | Pyrazole derivative | Human GPR109A | Functional Assay | Potent Agonist | [5] |
| trans-Cinnamic acid | Phenylpropenoic acid | Human GPR109A | Affinity Assay | Appreciable Affinity | [2][6] |
Key SAR Insights for GPR109A Agonists:
-
Carboxylic Acid is Essential: The carboxylate group is critical for anchoring the ligand to Arg111.[2][3]
-
Aromatic/Heterocyclic Core: A planar aromatic or heteroaromatic ring system is required for optimal interactions within the binding pocket.
-
Substituent Size and Position: The binding pocket of GPR109A is relatively constrained. Large, bulky substituents, particularly on the pyridine ring, can be detrimental to activity.[2][6] Studies on trans-substituted propenoic acids suggest a maximum pharmacophore length of approximately 8 Å.[2][6]
Experimental Protocol: GPR109A Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human GPR109A receptor.
Materials:
-
HEK293 cells stably expressing human GPR109A
-
[³H]Nicotinic acid (Radioligand)
-
Unlabeled nicotinic acid (for non-specific binding determination)
-
Test compounds
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hGPR109A cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled nicotinic acid (for non-specific binding) or test compound at various concentrations.
-
50 µL of [³H]nicotinic acid (final concentration ~1-5 nM).
-
100 µL of the membrane preparation.
-
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for the GPR109A radioligand binding assay.
II. The COX-2 Inhibitory Profile: A Focus on Anti-inflammatory Activity
Certain derivatives of nicotinic acid, particularly 2-anilinonicotinic acids, have demonstrated potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, with a preference for the inducible COX-2 isoform over the constitutive COX-1.[7] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Pharmacophore for COX-2 Inhibition
The pharmacophore for nicotinic acid-based COX-2 inhibitors typically includes:
-
A Hydrogen Bond Donor/Acceptor: The carboxylic acid or a bioisostere is important for interacting with key residues in the COX active site, such as Arg120 and Tyr355.
-
Two Aromatic Rings: These rings occupy the hydrophobic channel of the COX-2 active site. One ring often fits into a side pocket unique to COX-2, conferring selectivity.
-
A Central Heterocyclic Scaffold: The nicotinic acid core serves as the central scaffold to orient the other pharmacophoric features.
Caption: Workflow for the COX-2 inhibitor screening assay.
III. The VEGFR-2 Inhibitory Profile: Targeting Angiogenesis in Cancer
Recent studies have highlighted the potential of substituted nicotinamides as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis.
Pharmacophore for VEGFR-2 Inhibition
The development of nicotinamide-based VEGFR-2 inhibitors has led to the identification of a common pharmacophore:
-
Hinge-Binding Moiety: The nicotinamide core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the hinge region of the VEGFR-2 kinase domain (e.g., Cys919).
-
Hydrophobic Groups: Aromatic or other hydrophobic substituents are necessary to occupy the hydrophobic regions of the ATP-binding pocket.
-
Hydrogen Bond Acceptor/Donor: Additional hydrogen bond donors or acceptors on the substituents can form interactions with key residues like Asp1046 in the DFG motif.
dot
Caption: Pharmacophore model for nicotinamide-based VEGFR-2 inhibitors.
Comparative Activity of Substituted Nicotinamides against VEGFR-2
The following table showcases the VEGFR-2 inhibitory activity of several recently developed nicotinamide derivatives.
| Compound ID | Key Structural Features | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib (Reference) | Urea and pyridine moieties | ~90 | [8][9] |
| Compound D-1 | Nicotinamide with a hydrazone linker and a benzoyl group | 24.93 | [1] |
| Compound 7a | Nicotinamide-thiadiazol hybrid | 95 | [3] |
| Compound II | Nicotinamide derivative | 51 | [10] |
Key SAR Insights for VEGFR-2 Inhibitors:
-
Nicotinamide Core: The nicotinamide scaffold serves as an effective hinge-binding element.
-
Linker and Terminal Groups: The nature of the linker between the nicotinamide core and the terminal hydrophobic group, as well as the substituents on the terminal group, are critical for optimizing potency. Hydrazone and thiadiazole linkers have been successfully employed. [1][3]* Hydrophobic Interactions: The presence of a terminal hydrophobic group that can fit into the hydrophobic pocket of the ATP-binding site is essential for high affinity.
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory activity of compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add 5 µL of test compound at various concentrations.
-
Add 10 µL of a mixture of VEGFR-2 enzyme and substrate in kinase reaction buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the light output from a luciferase reaction.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
References
- 1. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ifg-1.com [ifg-1.com]
- 6. research.monash.edu [research.monash.edu]
- 7. pdspdb.unc.edu [pdspdb.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 4-Bromo-2-chloronicotinic Acid
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds.[1][2] The synthesis of substituted nicotinic acids is of particular interest as this scaffold is a key component in numerous pharmacologically active molecules. However, the coupling of substrates like 4-Bromo-2-chloronicotinic acid presents a unique set of challenges that demand a carefully considered catalyst system.
This guide provides a comparative analysis of palladium catalyst systems for the selective Suzuki coupling of this compound. We will delve into the mechanistic reasoning behind catalyst selection, present comparative data to guide your choice, and provide robust, field-proven protocols for immediate application in your laboratory.
The Substrate Challenge: Regioselectivity and Reactivity
This compound is a di-halogenated heterocyclic substrate. The primary challenge in its functionalization via Suzuki coupling is achieving regioselectivity. The relative reactivity of aryl halides in the rate-determining oxidative addition step typically follows the order: I > Br > OTf >> Cl.[1][3][4] This inherent reactivity difference is the cornerstone of our strategy, allowing for selective coupling at the more labile C4-Bromo position while leaving the C2-Chloro position intact for potential subsequent transformations.
The presence of the carboxylic acid and the basic nitrogen of the pyridine ring can also influence the reaction. The choice of base is critical not only to facilitate the transmetalation step but also to avoid unwanted side reactions or catalyst inhibition.
Comparative Analysis of Catalytic Systems
The efficacy of a Suzuki coupling is determined by the interplay between the palladium precursor and its coordinating ligand. The ligand stabilizes the palladium center and modulates its electronic and steric properties, which are crucial for the catalytic cycle's key steps: oxidative addition and reductive elimination.[1][4] We will compare three primary classes of catalysts: traditional phosphine-based systems, advanced biaryl phosphine ligands, and highly active N-heterocyclic carbene (NHC) complexes.[5][6]
Traditional Phosphine Ligands: The Workhorse Catalyst
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, air-sensitive but effective precatalyst. It is often the first choice for initial screening due to its broad applicability and historical precedence.
-
Expertise & Experience: Pd(PPh₃)₄ is a Pd(0) source that enters the catalytic cycle directly. While effective for many substrates, its performance with challenging, electron-deficient heterocycles can be limited. The relatively lower electron-donating ability of PPh₃ may require higher temperatures and catalyst loadings to achieve efficient oxidative addition with the bromopyridine substrate.[6]
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Ligands
The development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos (Buchwald Ligands), revolutionized Suzuki couplings, particularly for heteroaryl substrates.[5][7] These ligands are typically used with a Pd(II) precursor like Pd(OAc)₂.
-
Expertise & Experience: These ligands accelerate the rate-determining oxidative addition and the final reductive elimination step.[6] The steric bulk of ligands like SPhos creates a coordinatively unsaturated palladium center that is highly reactive, while their strong electron-donating character increases the electron density on the palladium, facilitating the cleavage of the C-Br bond.[4] This often translates to lower catalyst loadings, shorter reaction times, and higher yields, even at lower temperatures.
N-Heterocyclic Carbene (NHC) Ligands: The High-Activity Champions
Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as exceptionally active catalysts. NHCs are strong σ-donors, forming highly stable and robust bonds with the palladium center.[6][8]
-
Expertise & Experience: The stability of the Pd-NHC bond prevents catalyst decomposition at high temperatures and leads to high turnover numbers (TONs).[5] This makes them ideal for coupling less reactive chlorides, but they are also exceptionally efficient for bromides. Their high activity allows for very low catalyst loadings, which is economically and environmentally advantageous, especially during scale-up.[8]
Data Presentation: Performance Comparison
The following table summarizes representative performance data for different catalyst systems in the Suzuki coupling of a generic arylboronic acid with this compound. These values are synthesized based on typical outcomes for similar heterocyclic systems to provide a qualitative guide for catalyst selection.[2][6]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) | Selectivity (Br vs. Cl) |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃ | Toluene/H₂O | 100 | 12 - 16 | 75 - 85 | >95:5 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 80 - 100 | 2 - 6 | 90 - 98 | >98:2 |
| PEPPSI-IPr | 0.5 - 1 | Cs₂CO₃ | t-AmylOH | 100 | 1 - 4 | >95 | >99:1 |
Note: Optimal conditions (base, solvent, temperature) are highly dependent on the specific arylboronic acid used and should be screened for each new substrate combination.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount for rational troubleshooting and optimization. The process involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed as self-validating systems for researchers to implement. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using properly dried solvents and glassware.[10][11]
Protocol 1: General Catalyst Screening Workflow
This protocol allows for the efficient comparison of multiple catalyst systems in parallel.
-
Reagent Preparation: In an array of reaction tubes, add the this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv, e.g., K₃PO₄).
-
Inert Atmosphere: Seal the tubes and purge with an inert gas (e.g., Argon) for 5-10 minutes.
-
Catalyst Addition: Prepare stock solutions of the palladium precursors (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) or the precatalyst (e.g., PEPPSI-IPr) in degassed solvent. Add the appropriate amount of catalyst solution to each corresponding tube.
-
Reaction: Add the final volume of degassed solvent to each tube to reach the desired concentration (typically 0.1-0.2 M). Place the array in a preheated heating block.
-
Monitoring: Track the reaction progress by taking small aliquots over time and analyzing via TLC, GC, or LC-MS.
-
Work-up (Small Scale): Once complete, cool the reactions, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through a small plug of silica gel to remove the catalyst. Analyze the crude yield and purity.
Caption: A logical workflow for Suzuki coupling reaction setup and execution.
Protocol 2: Recommended Procedure using Pd(OAc)₂ / SPhos
This protocol is a robust starting point based on the high performance of Buchwald ligand systems for similar substrates.
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Catalyst Addition: To this solid mixture, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inerting: Seal the flask with a septum, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and 20 mL of water. Adjust the pH of the aqueous layer to ~4-5 with 1M HCl to protonate the product. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Conclusion and Recommendations
For the selective Suzuki coupling at the C4-bromo position of this compound, modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes are demonstrably superior to traditional catalysts like Pd(PPh₃)₄.
-
For General Application & High Yields: The Pd(OAc)₂ / SPhos system with K₃PO₄ as the base in an ethereal solvent like 1,4-dioxane is a highly recommended starting point, offering an excellent balance of reactivity, reliability, and cost.
-
For Scale-up & Maximum Activity: The PEPPSI-IPr catalyst is an outstanding choice where very low catalyst loadings are required, minimizing residual palladium in the final product—a critical consideration for pharmaceutical applications.
Ultimately, the optimal catalyst system is substrate-dependent. The protocols and comparative data provided in this guide offer a strong, mechanistically-grounded framework to accelerate your research and development efforts in the synthesis of valuable nicotinic acid derivatives.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Senior Scientist's Guide to Spectroscopic Differentiation of 4-Bromo-2-chloronicotinic Acid Isomers
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Need for Isomer Identification
In the landscape of pharmaceutical development and materials science, halogenated nicotinic acid derivatives are foundational scaffolds. Their utility is dictated by the precise arrangement of substituents on the pyridine ring, which governs molecular interactions, reactivity, and ultimately, biological activity. 4-Bromo-2-chloronicotinic acid and its positional isomers are prime examples of this principle. A minor shift in the location of a bromine or chlorine atom can drastically alter a compound's properties, making unambiguous structural confirmation not just a matter of analytical rigor, but a prerequisite for meaningful research.
This guide provides a comprehensive comparison of this compound with two of its common isomers: 5-Bromo-2-chloronicotinic acid and 4-Bromo-6-chloronicotinic acid . We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, explaining not just what to see, but why you see it. By combining experimental data with predictions grounded in spectroscopic theory, this document serves as a practical manual for distinguishing these critical compounds.
Comparative Spectroscopic Analysis
The key to differentiating these isomers lies in how the fixed positions of the carboxylic acid (C3), bromine, and chlorine substituents influence the remaining protons and carbons on the pyridine ring.
| Isomer | Structure |
| This compound | |
| 5-Bromo-2-chloronicotinic acid | |
| 4-Bromo-6-chloronicotinic acid |
¹H NMR Spectroscopy: The Definitive Tool for Differentiation
Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shift (δ) and coupling constants (J) of the two remaining aromatic protons are uniquely dictated by the surrounding substituents. Electron-withdrawing groups (Cl, Br, COOH, and the pyridine nitrogen) deshield adjacent protons, shifting their signals downfield.
Analysis and Expected Spectra:
-
This compound: The two protons are at the C5 and C6 positions. The C6 proton is adjacent to the electronegative ring nitrogen and will be the most downfield. The C5 proton is ortho to the bromine at C4. These protons will couple to each other, appearing as two doublets.
-
5-Bromo-2-chloronicotinic acid: The protons are at the C4 and C6 positions. Both are significantly influenced by the adjacent ring nitrogen (for C6) and the ortho-relationship to the bromine (for C4). They are meta to each other, which results in a smaller coupling constant (J ≈ 2-3 Hz). Experimental data for this isomer confirms two distinct doublets at δ 8.66 and 8.43 ppm, with a coupling constant of J = 2.5 Hz.[1]
-
4-Bromo-6-chloronicotinic acid: The protons are at the C2 and C5 positions. The C2 proton, flanked by the ring nitrogen and the carboxylic acid, will be significantly downfield. The C5 proton is ortho to the bromine. These two protons will appear as sharp singlets because they are too far apart to couple effectively (para-coupling is typically not resolved).
Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Isomer | Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-5 | ~8.50 | Doublet (d) | ~8.0 (ortho) |
| H-6 | ~8.80 | Doublet (d) | ~8.0 (ortho) | |
| 5-Bromo-2-chloronicotinic acid | H-4 | 8.43 (Experimental)[1] | Doublet (d) | 2.5 (meta) |
| H-6 | 8.66 (Experimental)[1] | Doublet (d) | 2.5 (meta) | |
| 4-Bromo-6-chloronicotinic acid | H-2 | ~8.90 | Singlet (s) | - |
| H-5 | ~8.60 | Singlet (s) | - |
Note: Predicted values are estimated based on substituent effects on the pyridine ring. The definitive feature for identification is the multiplicity (two doublets vs. two singlets) and the magnitude of the coupling constant (ortho vs. meta).
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
While ¹H NMR provides information on proton connectivity, ¹³C NMR confirms the electronic environment of each carbon atom. The chemical shifts are highly sensitive to the electronegativity of attached and nearby atoms.
Analysis and Expected Spectra:
The carbon atoms directly bonded to halogens (C-Br, C-Cl) will have their chemical shifts significantly altered. The electronegative chlorine atom will cause a downfield shift, while the bromine atom's effect is more complex (a mix of electronegativity and heavy atom effects). The most deshielded carbons will typically be the carboxyl carbon (δ ~165 ppm) and the carbons adjacent to the nitrogen.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)
| Carbon Position | 4-Bromo-2-chloro- | 5-Bromo-2-chloro- | 4-Bromo-6-chloro- |
| C2 | ~152 (C-Cl) | ~153 (C-Cl) | ~158 (C-H) |
| C3 | ~138 (C-COOH) | ~140 (C-COOH) | ~141 (C-COOH) |
| C4 | ~125 (C-Br) | ~145 (C-H) | ~127 (C-Br) |
| C5 | ~142 (C-H) | ~122 (C-Br) | ~144 (C-H) |
| C6 | ~155 (C-H) | ~151 (C-H) | ~154 (C-Cl) |
| COOH | ~165 | ~165 | ~164 |
Note: These are predicted values based on established substituent chemical shift (SCS) effects for substituted pyridines.[2][3][4][5][6][7] The key is not the absolute value but the pattern of shifts, particularly for the halogen-bearing carbons and the protonated carbons.
Mass Spectrometry: The Isotopic Fingerprint
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial information about the elemental composition through isotopic patterns. All three isomers have the same molecular formula (C₆H₃BrClNO₂) and thus the same nominal mass. However, the presence of both chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) creates a highly characteristic isotopic cluster for the molecular ion (M⁺).
Analysis and Expected Pattern:
The molecular ion region will exhibit a distinctive pattern of peaks:
-
M⁺: Contains ³⁵Cl and ⁷⁹Br.
-
M+2 Peak: A combination of (³⁷Cl + ⁷⁹Br) and (³⁵Cl + ⁸¹Br). This will be the most intense peak in the cluster.
-
M+4 Peak: Contains ³⁷Cl and ⁸¹Br.
The relative intensity of this M/M+2/M+4 cluster will be approximately 75:100:25 , providing a definitive fingerprint for a compound containing one chlorine and one bromine atom. While the molecular ion cluster will be identical for all isomers, the fragmentation pattern upon electron impact may differ, though these differences can be subtle and complex to predict. The primary use of MS in this context is to confirm the molecular formula and the presence of the two different halogens.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | C₆H₃⁷⁹Br³⁵ClNO₂ | 234.9036 |
| [M+2]⁺ (for ⁸¹Br, ³⁵Cl) | C₆H₃⁸¹Br³⁵ClNO₂ | 236.9015 |
| [M+2]⁺ (for ⁷⁹Br, ³⁷Cl) | C₆H₃⁷⁹Br³⁷ClNO₂ | 236.9006 |
| [M+4]⁺ (for ⁸¹Br, ³⁷Cl) | C₆H₃⁸¹Br³⁷ClNO₂ | 238.8986 |
Infrared (IR) Spectroscopy: Vibrational Clues to Substitution
IR spectroscopy probes the vibrational frequencies of functional groups. While many key peaks will be common to all three isomers, the substitution pattern on the ring affects the C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
Analysis and Expected Spectra:
All three isomers will exhibit the following characteristic peaks:
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600-1400 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1300-1200 cm⁻¹: C-O stretching and O-H bending.
The primary diagnostic region is the fingerprint region (900-650 cm⁻¹) , where out-of-plane C-H bending occurs. The pattern of absorption in this region is highly sensitive to the substitution pattern of the aromatic ring. While difficult to predict precisely without standards, the pattern of bands in this region will be unique for each isomer.
Table 4: Key IR Absorptions and Differentiating Regions
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Appearance in All Isomers |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Yes |
| Aromatic C-H Stretch | 3100 - 3000 | Yes |
| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Yes |
| C=N, C=C Ring Stretches | 1600 - 1450 | Yes, with subtle shifts |
| C-H Out-of-Plane Bending | 900 - 650 | Yes, pattern will be unique to each isomer |
Experimental Protocols & Workflows
To ensure reproducibility and accuracy, standardized protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the nicotinic acid isomer and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum with a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ heptet (δ 39.52 ppm).
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS or a direct insertion probe system.
-
Acquisition Parameters: Set the ionization energy to 70 eV. Acquire data over a mass range of m/z 50-300.
-
Analysis: Identify the molecular ion cluster (M, M+2, M+4) and analyze its isotopic pattern to confirm the presence of one Br and one Cl atom.
Protocol 3: FTIR Spectroscopy Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan.
Workflow Visualizations
Caption: Standard workflow for NMR analysis.
Caption: Standard workflow for EI-MS analysis.
Conclusion
Distinguishing between positional isomers of this compound is a challenge readily met with a multi-technique spectroscopic approach. While mass spectrometry is invaluable for confirming molecular formula and elemental composition via its unique M/M+2/M+4 isotopic pattern, it cannot differentiate the isomers alone. Similarly, IR spectroscopy provides confirmation of functional groups but relies on subtle, difficult-to-predict fingerprint differences.
The definitive technique for this analytical problem is ¹H NMR spectroscopy . The multiplicity and coupling constants of the aromatic protons provide an unambiguous structural signature: This compound will show two ortho-coupled doublets, 5-Bromo-2-chloronicotinic acid will show two meta-coupled doublets, and 4-Bromo-6-chloronicotinic acid will uniquely display two singlets. This clear distinction, supported by ¹³C NMR, allows for confident and accurate identification, ensuring the integrity of any subsequent research or development efforts.
References
- 1. 5-Bromo-2-chloronicotinic acid | 29241-65-4 [m.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. testbook.com [testbook.com]
A Comparative Guide to the Electrochemical Properties of 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, understanding the physicochemical properties of active pharmaceutical ingredient (API) precursors is paramount.[1][2] 4-Bromo-2-chloronicotinic acid, a halogenated derivative of nicotinic acid, serves as a critical building block in the synthesis of a variety of bioactive molecules. Its electrochemical behavior, a key determinant of its reactivity and potential metabolic pathways, is of significant interest to researchers in drug discovery and process development.
This guide provides a comprehensive analysis of the expected electrochemical properties of this compound. In the absence of direct experimental data in the public domain, this document establishes a theoretical framework based on fundamental electrochemical principles and compares its predicted behavior with the known electrochemical properties of nicotinic acid and the anticipated effects of its halogen substituents.
Theoretical Electrochemical Profile of this compound
The electrochemical signature of an organic molecule is primarily dictated by the ease with which it can be oxidized or reduced. For this compound, the pyridine ring, the carboxylic acid group, and the halogen substituents all play a crucial role in defining its redox characteristics.
The electrochemistry of nicotinic acid itself is complex, influenced by pH due to the protonation/deprotonation of the pyridine nitrogen and the carboxylic acid group.[3] The reduction of the pyridine ring is a key electrochemical process. The presence of electron-withdrawing groups is known to make the reduction of an aromatic ring less energetically demanding (i.e., occurs at a less negative potential).
Both bromine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring.[4] This effect is expected to decrease the electron density on the ring, making it more susceptible to reduction. Consequently, it is predicted that this compound will have a reduction potential that is less negative (more positive) than that of unsubstituted nicotinic acid.
The relative positions of the substituents are also critical. The chlorine atom at the 2-position and the bromine atom at the 4-position will significantly influence the electron distribution within the ring, thereby affecting the precise potential at which reduction occurs.
Comparative Analysis with Nicotinic Acid
To contextualize the predicted properties of this compound, a comparison with its parent compound, nicotinic acid, is essential.
| Compound | Key Functional Groups | Expected Primary Redox Process | Predicted Relative Reduction Potential |
| Nicotinic Acid | Pyridine, Carboxylic Acid | Reduction of the pyridine ring | Baseline |
| This compound | Pyridine, Carboxylic Acid, Bromo, Chloro | Reduction of the di-halogenated pyridine ring | Less negative than Nicotinic Acid |
Note: This table is based on theoretical predictions derived from substituent effects.
Studies on the cyclic voltammetry of nicotinic acid have shown that its reduction is an irreversible process.[5] The exact potential is dependent on the electrode material and pH. For instance, on a grafted polymer electrode, nicotinic acid exhibits oxidation and reduction peaks at -0.425 V and -0.525 V vs Ag/AgCl, respectively.[5]
The strong inductive electron withdrawal by both the bromo and chloro substituents in this compound is expected to facilitate the acceptance of an electron into the π-system of the pyridine ring. This would manifest as a cathodic peak at a less negative potential in a cyclic voltammogram when compared to nicotinic acid under identical conditions.
The Influence of Halogen Substituents
The nature and position of halogen atoms on an aromatic ring significantly impact its electrochemical properties. The electron-withdrawing inductive effect generally makes the molecule easier to reduce.[6] While halogens also have a resonance-donating effect (+R), the inductive effect is typically dominant in influencing redox potentials.[7]
The combined -I effects of both chlorine at the 2-position and bromine at the 4-position on the nicotinic acid scaffold are anticipated to have a synergistic effect, making this compound a more readily reducible species than either of the monosubstituted analogues (i.e., 2-chloronicotinic acid or 4-bromonicotinic acid).
Experimental Protocol: Cyclic Voltammetry Analysis
To empirically determine the electrochemical properties of this compound and its analogues, cyclic voltammetry (CV) is the technique of choice.[8] It provides rapid insight into the redox behavior of a compound.
Objective: To determine and compare the reduction potentials of this compound, 2-chloronicotinic acid, 4-bromonicotinic acid, and nicotinic acid.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Analyte solutions (e.g., 1 mM of each compound in a suitable non-aqueous solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile)
-
High-purity solvent (e.g., anhydrous acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.
-
Solution Preparation: Prepare a 1 mM solution of the analyte (e.g., this compound) in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Scan:
-
Set the potential window. For reduction, a typical starting potential could be 0 V, scanning towards a negative potential (e.g., -2.0 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the resulting voltammogram (current vs. potential).
-
Perform multiple cycles to ensure reproducibility.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials and currents.
-
For irreversible processes, the peak potential will shift with the scan rate.
-
Compare the cathodic peak potentials of the different compounds to determine their relative ease of reduction.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for comparative cyclic voltammetry analysis.
Caption: Predicted effect of halogen substituents on the reduction potential.
Conclusion and Future Directions
While direct experimental data for the electrochemical properties of this compound is not yet widely available, a theoretical analysis based on established principles of physical organic chemistry provides valuable insights. The presence of both a chloro and a bromo substituent is strongly predicted to make the molecule more susceptible to reduction compared to nicotinic acid.
This predicted enhanced reducibility has important implications for its use in drug development. It suggests that this compound may be more prone to metabolic reduction in vivo and could influence its reactivity in synthetic transformations.
The experimental protocol outlined in this guide provides a clear pathway for researchers to empirically validate these predictions. A comparative study of this compound alongside its monosubstituted and parent analogues will provide a comprehensive understanding of the structure-activity relationships governing its electrochemical behavior. Such data will be invaluable for optimizing synthetic routes, predicting metabolic fate, and ultimately accelerating the development of new and effective pharmaceuticals.
References
- 1. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical Synthesis of Carboxylic Anhydrides - ChemistryViews [chemistryviews.org]
- 5. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 6. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 7. Reversible Cyclic Voltammetry and Non-Unity Stoichiometry: The Ag/AgBr/Br– Redox Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloronicotinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-chloronicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the critical "why" behind each procedural step, fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic acid. Safety Data Sheets (SDS) for this compound and structurally similar chemicals consistently highlight the following hazards:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1][2][3]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents.[1][3][4]
These hazards dictate the stringent personal protective equipment (PPE) requirements and the necessity for careful segregation from other waste streams.
Immediate Safety and Spill Response
Vigilance and preparedness are the cornerstones of laboratory safety. In the event of a spill or accidental release, immediate and correct action is crucial to mitigate exposure and prevent further contamination.
Personal Protective Equipment (PPE): Always handle this compound, including its waste, with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator is recommended.
Spill Cleanup: In the event of a spill, the cleanup materials themselves become hazardous waste.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][2] For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the absorbed material into a designated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and treat all cleanup materials, including contaminated gloves and wipes, as hazardous waste.[5]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must adhere to local, state, and federal regulations, which generally classify it as a hazardous chemical waste.[5][6] The following protocol provides a detailed workflow for its proper disposal.
Step 1: Waste Identification and Segregation
The principle of waste segregation is fundamental to preventing dangerous chemical reactions and ensuring cost-effective and environmentally sound disposal.[7][8] this compound is a halogenated organic acid .
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][9][10] This is critical because halogenated compounds often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[11]
-
Rationale: Mixing halogenated waste with non-halogenated organic solvents can complicate and significantly increase the cost of disposal.[10][12] Furthermore, due to its acidic nature, it should not be mixed with bases to avoid violent reactions.[13]
Decision Tree for Waste Segregation
Caption: Decision workflow for segregating this compound waste.
Step 2: Proper Waste Containerization
The choice of waste container is crucial for the safe storage and transport of hazardous waste.
-
Action: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, tight-fitting lid.[7][14] Ensure the container is in good condition and free from leaks.
-
Rationale: Improper containers can degrade, leading to spills and exposure.[7] The container must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[9][14]
Step 3: Accurate and Detailed Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety measure for waste handlers.[6][13]
-
Action: Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[9] Do not use abbreviations or chemical formulas. The label should also include the date when the first waste was added to the container.
-
Rationale: Proper labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, facilitating safe management and disposal.[6][14]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6][14]
-
Action: Store the labeled waste container in a designated SAA, which should be a secondary containment unit (such as a chemical-resistant tray or tub) to contain any potential leaks or spills. The SAA should be located in a well-ventilated area, away from incompatible materials.
-
Rationale: The SAA provides a controlled environment for the temporary storage of hazardous waste, minimizing the risk of accidental release and ensuring compliance with regulations.[5][6][14]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[15]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[6][14] Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Rationale: EHS professionals are trained in the proper handling, transportation, and disposal of hazardous materials, ensuring compliance with all regulatory requirements.[5][6]
Decontamination of Empty Containers
An "empty" container that held this compound must still be handled with care as it may contain residual amounts of the chemical.
-
Action: Triple rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate must be collected and disposed of as hazardous waste.[5] After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[5][13]
-
Rationale: Triple rinsing ensures that the container is thoroughly decontaminated and no longer poses a chemical hazard.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Hazard Class | Halogenated Organic Acid | Dictates segregation and disposal method. |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant | Requires appropriate PPE and handling procedures. |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Minimizes risk of exposure. |
| Waste Segregation | "Halogenated Organic Waste" | Prevents dangerous reactions and ensures proper disposal.[8][9] |
| Container | Labeled, sealed, compatible (HDPE or glass) | Ensures safe containment.[7][14] |
| Storage | Designated Satellite Accumulation Area (SAA) with secondary containment | Regulatory compliance and safety.[6][14] |
| Disposal Method | Contact Environmental Health and Safety (EHS) for pickup | Ensures legal and safe disposal by licensed professionals.[5][6] |
| Empty Containers | Triple rinse, collect rinsate as hazardous waste, deface label | Prevents accidental exposure from residual chemical.[5] |
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a hallmark of scientific excellence and a core tenet of responsible research.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. odu.edu [odu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 4-Bromo-2-chloronicotinic acid
Essential Safety and Handling Guide for 4-Bromo-2-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Handling this compound requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the necessary personal protective equipment (PPE), safe handling procedures, emergency response, and proper disposal methods to ensure a safe laboratory environment.
Immediate Safety Concerns and Hazard Assessment
This compound is a halogenated organic compound that presents several potential hazards. Safety data sheets for similar compounds, such as 5-Bromo-2-chloronicotinic acid and 2-Bromo-4-chloronicotinic acid, classify them as causing skin irritation (Category 2), serious eye irritation (Category 2A), and potential respiratory irritation (Category 3).[1][2] It is crucial to handle this compound with the appropriate precautions to avoid exposure.
Key Hazards:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Eye Damage: Can cause serious eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is critical in selecting the appropriate PPE for handling hazardous chemicals.[6] The following PPE is mandatory when working with this compound to create a protective barrier and minimize exposure.[7]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are essential to provide a secure seal around the eyes, protecting them from splashes and airborne particles.[7][8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10] |
| Hand Protection | Chemical-resistant gloves are required.[9] Materials such as nitrile, neoprene, or PVC are generally recommended for corrosive substances.[9] It is crucial to inspect gloves for any damage before use and to practice proper removal techniques to avoid skin contact.[3] For chemicals that are fatal upon skin contact, wearing two pairs of gloves is advisable.[11] |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect the skin and clothing from spills.[9][12] For tasks with a higher risk of exposure, chemical-resistant coveralls that cover the entire body may be necessary.[9] |
| Respiratory Protection | All handling of this compound as a solid should be conducted in a chemical fume hood to prevent the inhalation of dust.[13][14] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be required.[8][15][16] |
dot
Caption: Workflow for Safely Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adhering to a systematic workflow is paramount to ensuring safety and experimental integrity.
1. Preparation and Weighing:
-
Designate a specific work area for handling toxic powders and line it with absorbent bench paper.[17][18]
-
Whenever possible, purchase chemicals in pre-weighed amounts to minimize handling of the powder.[11]
-
If weighing is necessary, conduct this task within a chemical fume hood or a balance enclosure to contain any airborne particles.[11][17][18] An anti-static gun can be useful if the powder is prone to sticking to surfaces.[17]
-
Use disposable weigh boats and spatulas to prevent cross-contamination.[11]
2. During the Experiment:
-
Keep containers of this compound tightly closed when not in use.[1][2]
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]
-
Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][3]
3. Post-Experiment:
-
Decontaminate the work area by wet-wiping with a suitable solvent or using a HEPA vacuum.[17] Never dry sweep, as this can generate dust.[11]
-
Remove and dispose of contaminated gloves and other disposable materials in the appropriate waste container.[3]
-
Wash lab coats and other reusable protective clothing regularly.[11]
Emergency and Spill Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[1][19] If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[20] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3][20] Seek immediate medical attention.[3]
Spill Cleanup:
-
Minor Spills: For small spills that you are trained and equipped to handle, alert others in the area and ensure you are wearing the proper PPE.[21][22]
-
Control the spread of the spill by creating a dike with absorbent materials like vermiculite or cat litter.[23]
-
Gently sweep up the solid material, avoiding the creation of dust, and place it in a suitable, labeled container for disposal.[2][23]
-
Decontaminate the area with a mild detergent and water.[24]
-
-
Major Spills: In the case of a large or uncontrolled spill, evacuate the area immediately and alert your institution's emergency response team.[19]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected in a designated "Halogenated Organic Waste" container.[13][25][26] Do not mix with non-halogenated organic waste.[25]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[25]
-
Storage: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area away from incompatible materials.[15][25]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[1][14] Do not pour chemical waste down the sink.[13][27]
By adhering to these guidelines, researchers can handle this compound safely and minimize the risks to themselves and their colleagues. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 29241-65-4 Name: 5-Bromo-2-chloronicotinic Acid5-Bromo-2-chloronicotinic acid [xixisys.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. benchchem.com [benchchem.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. chemsafe.ie [chemsafe.ie]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. safety.nmsu.edu [safety.nmsu.edu]
- 13. scienceready.com.au [scienceready.com.au]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. fishersci.com [fishersci.com]
- 17. safety.duke.edu [safety.duke.edu]
- 18. ehs.wisc.edu [ehs.wisc.edu]
- 19. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. acs.org [acs.org]
- 22. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 23. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 24. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 26. bucknell.edu [bucknell.edu]
- 27. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
